Technical Documentation Center

5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-ol
  • CAS: 1558277-46-5

Core Science & Biosynthesis

Foundational

Pharmacokinetic Properties and Bioavailability of 5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-ol: A Scaffold-Centric Technical Guide

Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD), partially saturated bicyclic heterocycles offer a unique combination of conformational restriction and favorable physicochemical properties. The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), partially saturated bicyclic heterocycles offer a unique combination of conformational restriction and favorable physicochemical properties. The base scaffold, [1], represents a highly versatile building block. When functionalized with a hydroxyl group at the 6-position to form 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-ol , the molecule becomes a potent vector for target engagement, frequently utilized in the design of kinase inhibitors and [2].

As a Senior Application Scientist, I approach the pharmacokinetic (PK) optimization of this scaffold as a dynamic system of competing biological interactions. This guide deconstructs the absorption, distribution, metabolism, and excretion (ADME) profile of 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-ol, providing actionable protocols for overcoming its inherent metabolic liabilities.

Physicochemical Profiling & Absorption Dynamics

The pyrazole ring is widely recognized as an[3] due to its bioisosteric relationship with amides and phenols, offering distinct hydrogen-bond donor and acceptor capabilities[4]. Fusing this to a 1,3-oxazine ring introduces an oxygen atom that increases the polar surface area (PSA) and acts as a weak H-bond acceptor, significantly improving aqueous solubility compared to purely carbocyclic fusions (e.g., indazoles).

Causality in Absorption: The 6-hydroxyl group lowers the lipophilicity (cLogP) of the molecule. While this enhances gastrointestinal dissolution, it introduces a desolvation penalty during passive transcellular permeation across the gut wall. However, the rigid 1,3-oxazine ring restricts the conformation of the hydroxyl group, potentially allowing for transient intramolecular hydrogen bonding with the adjacent pyrazole nitrogen. This dynamic masking of polarity can paradoxically rescue membrane permeability.

Quantitative Data Summary
ParameterPredicted ValuePharmacokinetic Implication
Molecular Weight 140.14 g/mol Ideal for FBDD; enables high ligand efficiency (LE).
cLogP 0.2 – 0.8High aqueous solubility; favorable for rapid GI dissolution.
Topological PSA ~55 ŲExcellent passive permeability; potential for blood-brain barrier (BBB) penetration.
Fraction Unbound ( fu​ ) > 80%Low plasma protein binding due to high polarity; high free drug concentration.
Intrinsic Clearance ( CLint​ ) HighSusceptible to rapid Phase II glucuronidation at the 6-OH position.

Distribution & Target Engagement

Following absorption, the distribution of 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-ol is dictated by its hydrophilicity. The scaffold exhibits low non-specific binding to human serum albumin (HSA) and α1​ -acid glycoprotein (AGP), resulting in a high unbound fraction ( fu​ ).

The volume of distribution ( Vd​ ) is expected to closely mirror total body water (~0.6 L/kg). The 6-OH group serves as a critical interaction node, often acting as a hydrogen bond donor to catalytic aspartate or glutamate residues within target protein pockets.

PK_Workflow A Oral Administration (C6H8N2O2) B Intestinal Absorption (Passive Diffusion) A->B C Hepatic First-Pass (UGT & CYP450) B->C D Systemic Circulation (High fu) C->D Bioavailable Fraction F Renal Clearance (Glucuronide) C->F Pre-systemic Clearance E Target Tissue (Kinase/Protease) D->E D->F

Fig 1. Pharmacokinetic workflow and systemic disposition of the pyrazolo-oxazine scaffold.

Metabolic Stability & Clearance Pathways

The primary PK liability of 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-ol lies in its metabolic clearance.

  • Phase I Metabolism (Minor): The electron-rich pyrazole ring is relatively stable against CYP450-mediated oxidation. Minor oxidative pathways may target the saturated carbons of the oxazine ring (e.g., CYP3A4-mediated hydroxylation alpha to the oxygen or nitrogen).

  • Phase II Metabolism (Major): Cyclic secondary alcohols are highly susceptible to[5]. UDP-glucuronosyltransferases (specifically UGT1A1 and UGT2B7) rapidly conjugate the 6-OH group with glucuronic acid[6].

Causality in Clearance: The addition of the bulky, highly polar glucuronic acid moiety drastically increases the water solubility and molecular weight of the metabolite, preventing reabsorption in the renal tubules and facilitating rapid urinary excretion. This first-pass effect can severely limit the oral bioavailability of the unoptimized scaffold.

Metabolism Parent 5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-ol Phase1 CYP450 Oxidation (Minor) Parent->Phase1 CYP3A4/2D6 Phase2 UGT Glucuronidation (Major) Parent->Phase2 UGT1A1/2B7 Metabolite1 Oxidative Metabolites (Ring Opening) Phase1->Metabolite1 Metabolite2 O-Glucuronide Conjugate (Rapid Excretion) Phase2->Metabolite2

Fig 2. Primary Phase I and Phase II metabolic pathways dictating scaffold clearance.

Experimental Protocol: Self-Validating Microsomal Stability Assay

To accurately quantify the intrinsic clearance ( CLint​ ) and isolate the specific contributions of CYP450 vs. UGT enzymes, a highly controlled in vitro assay is required. Standard microsomal assays often underestimate clearance for cyclic alcohols because UGT enzymes are sequestered within the lumen of the endoplasmic reticulum (ER) vesicles.

Objective: Differentiate Phase I and Phase II clearance rates using a permeabilized Human Liver Microsome (HLM) system.

Step-by-Step Methodology
  • Microsome Permeabilization (Critical Step):

    • Pre-incubate HLMs (0.5 mg/mL final protein concentration) with the pore-forming peptide alamethicin (25 µg/mg microsomal protein) on ice for 15 minutes.

    • Causality: Alamethicin forms pores in the ER membrane. Without this step, the highly polar cofactor UDPGA cannot access the luminal UGT active sites, leading to false-negative clearance data.

  • Cofactor Segregation:

    • Prepare two parallel reaction mixtures.

    • Mixture A (Phase I only): Add an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

    • Mixture B (Phase I + II): Add the NADPH regenerating system PLUS 2 mM UDP-glucuronic acid (UDPGA).

  • Compound Spiking & Self-Validation Controls:

    • Spike 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-ol to a final concentration of 1 µM (ensure organic solvent DMSO/MeCN is <0.1% to prevent CYP/UGT inhibition).

    • Self-Validating Controls: Run parallel wells with Verapamil (high CYP clearance) and 7-Hydroxycoumarin (high UGT clearance) to validate the activity of both pathways.

  • Kinetic Sampling & Quenching:

    • Incubate at 37°C in a shaking water bath. Withdraw 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

    • Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Acetonitrile instantly denatures and precipitates microsomal proteins, halting enzymatic activity while simultaneously extracting the analyte for MS analysis.

  • LC-MS/MS Analysis & Interpretation:

    • Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode) to monitor parent compound depletion.

    • Calculate CLint​ from the elimination rate constant ( k ). A significantly higher CLint​ in Mixture B compared to Mixture A confirms UGT-mediated glucuronidation as the primary metabolic liability.

Bioavailability Optimization Strategies

If the 6-OH group causes unacceptable first-pass clearance, the following medicinal chemistry strategies should be employed to optimize the scaffold's PK profile:

  • Steric Shielding: Introduce a methyl group at the 6-position to form a tertiary alcohol (6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-ol). This sterically hinders the UGT active site, drastically reducing the rate of glucuronidation while maintaining the critical H-bond donor capacity for target engagement.

  • Isosteric Replacement: Replace the 6-OH with a fluorine atom. Fluorine mimics the electronegativity and spatial volume of oxygen but cannot be glucuronidated, shifting clearance to slower Phase I oxidative pathways and increasing the biological half-life.

  • Prodrug Approach: Mask the 6-OH as an ester (e.g., acetate or valerate). This temporarily increases lipophilicity to maximize passive intestinal absorption and protects the hydroxyl group during hepatic first-pass metabolism. Systemic esterases will subsequently cleave the prodrug to release the active fragment in the systemic circulation.

References

  • Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry (2023).[Link]

  • Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors (WO2016109515A1).
  • Showing Compound 3-alpha-Androstanediol glucuronide (FDB027491). FooDB (2011).[Link]

  • 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine (CID 69188689). PubChem (2025).[Link]

Sources

Exploratory

An In-depth Technical Guide on the In Vitro Biological Activity Profile of the Pyrazolo[3,2-b]oxazine Scaffold

An In-depth Technical Guide on the In Vitro Biological Activity Profile of the Pyrazolo[3,2-b][1][2]oxazine Scaffold A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the In Vitro Biological Activity Profile of the Pyrazolo[3,2-b][1][2]oxazine Scaffold

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific compound 5H,6H,7H-Pyrazolo[3,2-b][1][2]oxazin-6-ol is limited in the current scientific literature. This guide, therefore, provides a comprehensive overview of the potential in vitro biological activities of the broader pyrazolo[3,2-b][1][2]oxazine scaffold and its derivatives. The methodologies and potential mechanisms are extrapolated from extensive research on structurally related pyrazole-containing heterocyclic systems. This document is intended to serve as a foundational resource to guide the design and execution of in vitro studies for novel compounds within this chemical class.

Introduction: The Pyrazole Nucleus as a Privileged Scaffold in Medicinal Chemistry

The pyrazole ring system is a cornerstone of modern medicinal chemistry, renowned for its versatile biological activities.[1][3] Its derivatives have been successfully developed into therapeutic agents for a wide range of diseases. The fusion of the pyrazole core with other heterocyclic rings, such as the[1][2]oxazine moiety, creates rigid, three-dimensional structures with unique physicochemical properties that can enhance target binding and modulate pharmacological effects. The 5H,6H,7H-Pyrazolo[3,2-b][1][2]oxazine scaffold represents an intriguing, yet underexplored, area of chemical space with significant therapeutic potential. Based on the well-documented activities of related pyrazole derivatives, this scaffold is a prime candidate for investigation into its anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The pyrazole scaffold is a common feature in many anticancer agents.[2][3] Derivatives have been shown to inhibit various kinases, interfere with cell cycle progression, and induce apoptosis. The pyrazolo[3,2-b][1][2]oxazine core, with its specific stereochemistry and potential for diverse substitutions, offers a promising framework for the development of novel cytotoxic agents.

Rationale for In Vitro Anticancer Screening

The initial assessment of a compound's anticancer potential involves screening against a panel of human cancer cell lines. This approach provides a broad overview of its cytotoxic and cytostatic effects and can reveal potential selectivity towards certain cancer types.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The test compound, 5H,6H,7H-Pyrazolo[3,2-b][1][2]oxazin-6-ol, is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these concentrations for a specified duration (e.g., 48 or 72 hours). A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.

  • MTT Addition: After the incubation period, the media is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free media) is added to each well. The plate is incubated for another 2-4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ (half-maximal inhibitory concentration) value is determined by plotting the percentage of cell viability against the compound concentration.

Data Presentation: IC₅₀ Values for Hypothetical Pyrazolo-oxazine Derivatives
CompoundMCF-7 (Breast Cancer) IC₅₀ (µM)HCT-116 (Colon Cancer) IC₅₀ (µM)A549 (Lung Cancer) IC₅₀ (µM)
PZ-OX-1 15.222.835.1
PZ-OX-2 8.712.519.3
Doxorubicin 0.91.21.5

This table presents hypothetical data for illustrative purposes.

Visualization of Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cell Lines cell_seeding 2. Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep 3. Prepare Serial Dilutions of Test Compound cell_seeding->compound_prep treatment 4. Treat Cells for 48-72 hours compound_prep->treatment mtt_addition 5. Add MTT Reagent treatment->mtt_addition formazan_solubilization 6. Solubilize Formazan Crystals mtt_addition->formazan_solubilization absorbance 7. Measure Absorbance at 570 nm formazan_solubilization->absorbance ic50 8. Calculate IC50 Value absorbance->ic50

Caption: Workflow for determining anticancer activity using the MTT assay.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents.[4] Pyrazole derivatives have demonstrated a broad spectrum of activity against various bacteria and fungi.[5][6] The pyrazolo[3,2-b][1][2]oxazine scaffold, with its unique electronic and steric properties, could potentially interact with microbial-specific targets.

Rationale for In Vitro Antimicrobial Screening

The initial evaluation of a compound's antimicrobial properties involves determining its minimum inhibitory concentration (MIC) against a panel of clinically relevant bacteria and fungi. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents.

Step-by-Step Methodology:

  • Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) are cultured in appropriate broth media to achieve a logarithmic growth phase. The cultures are then diluted to a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

  • Compound Preparation: The test compound is dissolved in a suitable solvent and serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism without compound) and a negative control (broth without microorganism) are included. Standard antibiotics (e.g., Tetracycline for bacteria, Fluconazole for fungi) are used as reference compounds.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Data Presentation: MIC Values for Hypothetical Pyrazolo-oxazine Derivatives
CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
PZ-OX-1 3264>128
PZ-OX-2 163264
Tetracycline 24N/A
Fluconazole N/AN/A8

This table presents hypothetical data for illustrative purposes. N/A: Not Applicable.

Visualization of Experimental Workflow

MIC_Determination_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis compound_dilution 1. Serial Dilution of Test Compound inoculation 3. Inoculate Microtiter Plate compound_dilution->inoculation inoculum_prep 2. Prepare Standardized Microbial Inoculum inoculum_prep->inoculation incubation 4. Incubate at Appropriate Temperature and Duration inoculation->incubation visual_inspection 5. Visually Inspect for Microbial Growth incubation->visual_inspection mic_determination 6. Determine the Minimum Inhibitory Concentration (MIC) visual_inspection->mic_determination

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity: Modulation of the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases.[7] Pyrazole derivatives, most notably the COX-2 inhibitor Celecoxib, have demonstrated significant anti-inflammatory effects.[8] The pyrazolo[3,2-b][1][2]oxazine scaffold could potentially inhibit key enzymes or signaling pathways involved in the inflammatory response.

Rationale for In Vitro Anti-inflammatory Screening

A common in vitro model to assess anti-inflammatory activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. LPS, a component of the outer membrane of Gram-negative bacteria, induces a strong inflammatory response in macrophages, leading to the production of pro-inflammatory mediators like NO.

Experimental Protocol: Griess Assay for Nitric Oxide Production

The Griess assay is a colorimetric method for the quantification of nitrite, a stable and nonvolatile breakdown product of NO.

Step-by-Step Methodology:

  • Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) is cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Cells are seeded into a 96-well plate and allowed to adhere.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. A negative control (cells without LPS) and a positive control (cells with LPS but without the test compound) are included. A known anti-inflammatory agent (e.g., Dexamethasone) can be used as a reference.

  • Griess Reagent Addition: After incubation, the cell culture supernatant is collected. An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.

  • Absorbance Measurement: The absorbance is measured at 540 nm after a short incubation period at room temperature.

  • Data Analysis: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Data Presentation: NO Inhibition for Hypothetical Pyrazolo-oxazine Derivatives
CompoundNO Inhibition at 10 µM (%)IC₅₀ for NO Inhibition (µM)
PZ-OX-1 45.312.1
PZ-OX-2 68.77.5
Dexamethasone 85.22.3

This table presents hypothetical data for illustrative purposes.

Visualization of Inflammatory Signaling Pathway

Inflammatory_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds NFkB NF-κB Signaling TLR4->NFkB Activates iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene Induces iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein Translates to NO Nitric Oxide (NO) iNOS_Protein->NO Produces Inflammation Inflammation NO->Inflammation Compound Pyrazolo-oxazine Derivative Compound->NFkB Inhibits? Compound->iNOS_Protein Inhibits?

Caption: Potential inhibition of the LPS-induced inflammatory pathway.

Conclusion and Future Directions

The 5H,6H,7H-Pyrazolo[3,2-b][1][2]oxazine scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. Based on the extensive biological activities reported for related pyrazole-containing heterocycles, this scaffold warrants thorough investigation for its potential anticancer, antimicrobial, and anti-inflammatory properties. The in vitro assays detailed in this guide provide a robust framework for the initial biological characterization of novel derivatives. Positive hits from these primary screens should be followed by more in-depth mechanistic studies, including enzyme inhibition assays, gene expression analysis, and in vivo efficacy studies, to fully elucidate their therapeutic potential.

References

  • Background: Pyrazole and its derivatives are known to exhibit significant biological and pharmacological activities such as anticancer, anti-inflammatory, antioxidant, antibacterial, analgesic, antiviral, antimicrobial, antifungal, anti-glycemic, antiamoebic, and antidepressive. 1

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. 3

  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. 2

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC.

  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives.

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives.

  • Oxazinethione Derivatives as a Precursor to Pyrazolone and Pyrimidine Derivatives: Synthesis, Biological Activities, Molecular Modeling, ADME, and Molecular Dynamics Studies - PMC.

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives.

  • Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC.

  • Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - PMC.

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI.

  • Synthesis and Antimicrobial Activity of Some New Pyrazoles, Fused Pyrazolo[3,4-d]-pyrimidine and 1,2-Dihydroimidazo-[2,1-c][1][3][9]triazin-6-one Derivatives - PMC.

  • In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives - PMC.

  • Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines.

  • In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives.

  • 6-amino-5H,6H,7H-pyrazolo[3,2-b][1][2]oxazine-2-carboxylicacidhydrochloride - Smolecule.

  • Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions - MDPI.

  • Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides - Beilstein Journals.

  • 5H,6H,7H-Pyrazolo[3,2-b][1][2]oxazine | Sapphire Bioscience.

  • 5H,6H,7H-pyrazolo[3,2-b][1][2]oxazine | C6H8N2O | CID 69188689 - PubChem.

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC.

  • Pyrazole as an anti-inflammatory scaffold | International journal of health sciences.

  • Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives - PMC.

  • CN113332292A - 6, 7-dihydro-5H-pyrazolo [5,1-b ][1][2] oxazine-2-carboxamide compounds.

  • 5H,6H,7H-pyrazolo[3,2-b][1][2]oxazine — Chemical Substance Information - NextSDS.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Synthetic Applications of 5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-ol in Medicinal Chemistry

Executive Summary The pursuit of novel chemical space in modern drug discovery has driven a paradigm shift away from flat, sp2-hybridized heteroaromatics toward conformationally restricted, sp3-rich bicyclic scaffolds. 5...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of novel chemical space in modern drug discovery has driven a paradigm shift away from flat, sp2-hybridized heteroaromatics toward conformationally restricted, sp3-rich bicyclic scaffolds. 5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-ol (also indexed as 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol) has emerged as a highly privileged building block[1].

By fusing an electron-rich pyrazole with a saturated oxazine ring bearing a highly functionalizable hydroxyl group, this scaffold offers a unique three-dimensional geometry. It has been successfully deployed in the synthesis of highly potent, selective therapeutics, including clinical-stage NLRP3 inflammasome inhibitors (e.g., GDC-2394)[2] and state-of-the-art Von Hippel-Lindau (VHL) molecular glue degraders[3]. This application note provides a comprehensive, self-validating methodological guide for utilizing this building block in organic synthesis.

Physicochemical & Structural Profiling

To effectively utilize 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-ol in library synthesis, its physicochemical baseline must be understood. The presence of the secondary alcohol at the 6-position provides a critical synthetic handle, while the bridgehead nitrogen dictates the electronic distribution across the pyrazole core[4].

Table 1: Structural and Physicochemical Profile

PropertyDescription / ValueImpact on Drug Design
Core Architecture Fused Bicyclic HeterocycleImparts conformational rigidity; lowers entropic penalty upon target binding.
Fsp3 Fraction High (Oxazine ring)Improves aqueous solubility and reduces off-target promiscuity compared to planar indazoles.
Synthetic Handle 6-Hydroxyl Group (-OH)Enables divergent synthesis via oxidation, alkylation, or nucleophilic displacement.
Electronic Profile Electron-rich pyrazole C3Highly susceptible to regioselective electrophilic aromatic substitution (e.g., halogenation).

Mechanistic Rationale & Synthetic Utility

The "Solubility-Driven" Derivatization Strategy

A common obstacle in preclinical development is compound precipitation and subsequent renal toxicity, a phenomenon observed in early-generation pyrazolo-oxazine NLRP3 inhibitors[2]. To overcome this, the 6-hydroxyl group of 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-ol can be converted into basic amine substituents (e.g., methylamino groups). This modification drastically improves lipophilic ligand efficiency (LLE) and aqueous solubility, yielding clinical candidates with superior safety profiles[2].

The C3-Functionalization Strategy

The pyrazole C3 position (para to the bridgehead nitrogen) is heavily activated by the electron-donating nature of the fused oxazine system. This allows for mild, regioselective halogenation, setting the stage for palladium-catalyzed cross-coupling reactions to introduce diverse aryl or heteroaryl groups necessary for target engagement (such as the left-hand-side motifs in VHL molecular glues)[3].

Experimental Protocols & Workflows

The following protocols represent a continuous, self-validating synthetic workflow to convert the starting alcohol into a highly functionalized, drug-like intermediate.

SyntheticWorkflow A 5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-ol (Starting Scaffold) B Mesylation (MsCl, Et3N) Activation of 6-OH A->B Step 1 C Nucleophilic Substitution (MeNH2, THF) B->C Step 2 D C3-Bromination (NBS, DMF) Electrophilic Aromatic Substitution C->D Step 3 E Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(dppf)Cl2) D->E Step 4 F NLRP3 Inhibitor / VHL Glue Analog (Target Molecule) E->F Final Product

Fig 1. Synthetic workflow for derivatizing the pyrazolo[3,2-b][1,3]oxazin-6-ol scaffold.

Protocol A: Activation and Nucleophilic Displacement (Synthesis of 6-Amino Derivatives)

Objective: Convert the secondary alcohol into a basic amine to improve pharmacokinetic properties.

  • Activation (Mesylation):

    • Dissolve 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-ol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M).

    • Add triethylamine (Et₃N, 2.0 eq) and cool the reaction mixture to 0 °C under an inert nitrogen atmosphere.

    • Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise over 10 minutes.

    • Causality & In-Process Control: The 6-OH is a poor leaving group. Conversion to a mesylate activates the sp3 carbon for an Sₙ2 displacement. Keep the temperature strictly at 0 °C to prevent unwanted elimination (alkene formation) in the oxazine ring. Monitor by TLC or LC-MS; the reaction is typically complete within 1 hour.

  • Displacement (Amination):

    • Concentrate the crude mesylate under reduced pressure and immediately redissolve in anhydrous tetrahydrofuran (THF, 0.15 M).

    • Add a solution of methylamine (MeNH₂, 2.0 M in THF, 5.0 eq).

    • Seal the reaction vessel and heat to 60 °C for 12 hours.

    • Causality: The excess amine acts as both the nucleophile and the base to neutralize the generated methanesulfonic acid. Sₙ2 displacement occurs with inversion of stereochemistry.

Protocol B: Regioselective C3-Bromination

Objective: Install a halogen handle for subsequent transition-metal catalysis.

  • Halogenation:

    • Dissolve the 6-(methylamino) intermediate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.1 M).

    • Cool to 0 °C and add N-Bromosuccinimide (NBS, 1.05 eq) in small portions.

    • Stir at room temperature for 1–2 hours.

    • Causality & In-Process Control: The electron-donating effect of the bridgehead nitrogen makes the C3 position highly nucleophilic. NBS is chosen over Br₂ to prevent over-oxidation or poly-halogenation. Validate completion via LC-MS by observing the characteristic M+2 isotope pattern of the brominated product.

Protocol C: Suzuki-Miyaura Cross-Coupling

Objective: Couple the C3-bromide with an aryl/heteroaryl boronic acid to generate the final drug-like scaffold.

Table 2: Reaction Optimization for C3-Suzuki Coupling

Catalyst System Base Solvent System Temp Yield Mechanistic Observation
Pd(PPh₃)₄ Na₂CO₃ Toluene/H₂O 100 °C 45% Slow reductive elimination; protodeboronation of boronic acid observed.
Pd(OAc)₂, SPhos K₃PO₄ Toluene 100 °C 65% Improved oxidative addition, but steric hindrance lowers overall yield.

| Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 °C | >95% | Optimal bite angle accelerates reductive elimination; high basicity activates the boronic acid. |

  • Cross-Coupling:

    • In a microwave vial, combine the C3-bromo intermediate (1.0 eq), the desired aryl boronic acid (1.5 eq), and Pd(dppf)Cl₂ (0.05 eq).

    • Add 1,4-dioxane (0.1 M) and an aqueous solution of Cs₂CO₃ (2.0 M, 3.0 eq).

    • Degas the mixture by bubbling nitrogen through the solution for 5 minutes.

    • Heat at 90 °C for 4 hours.

    • Causality: As demonstrated in Table 2, Pd(dppf)Cl₂ is specifically selected because its large bite angle forces the intermediate palladium complex into a geometry that highly favors the reductive elimination step—a step that is notoriously sluggish for electron-rich heteroaryl systems.

References

  • NextSDS Database. 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine — Chemical Substance Information. NextSDS. [Link]

  • J. Med. Chem. Overcoming Preclinical Safety Obstacles to Discover (S)-N-((1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonamide (GDC-2394): A Potent and Selective NLRP3 Inhibitor. ResearchGate.[Link]

  • bioRxiv. Discovery of a VHL molecular glue degrader of GEMIN3 by Picowell RNA-seq. bioRxiv.[Link]

Sources

Application

High-throughput screening (HTS) assay development using 5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-ol

Topic: Development of a Fluorescence-Based High-Throughput Screening Assay for Protein Kinase Inhibitors Using 5H,6H,7H-Pyrazolo[3,2-b][1][2]oxazin-6-ol as a Control Compound Abstract Protein kinases are a critical class...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Development of a Fluorescence-Based High-Throughput Screening Assay for Protein Kinase Inhibitors Using 5H,6H,7H-Pyrazolo[3,2-b][1][2]oxazin-6-ol as a Control Compound

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[1] This makes them prime targets for therapeutic intervention. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of many clinically approved drugs.[2][3] This application note provides a comprehensive, field-proven guide for the development and validation of a robust, high-throughput screening (HTS) assay for inhibitors of a representative protein kinase, herein designated "Kinase-X". We detail a universal, fluorescence-based method that detects the universal kinase reaction product, adenosine diphosphate (ADP).[4][5] The protocol is structured to guide researchers through initial optimization, miniaturization to a 384-well format, and rigorous validation using the Z-factor statistic.[6][7] We utilize the novel compound 5H,6H,7H-Pyrazolo[3,2-b][4][8]oxazin-6-ol as a hypothetical control inhibitor to demonstrate dose-response analysis and IC50 determination, establishing a complete workflow for a primary screening campaign.

Introduction: The Scientific Rationale

The primary goal of a high-throughput screen is to rapidly assess large compound libraries to identify "hits"—molecules that modulate the activity of a biological target.[9][10] The success of any HTS campaign is fundamentally dependent on the quality of the assay. A robust assay must be sensitive, reproducible, and possess a sufficiently large signal window to reliably distinguish true inhibitors from experimental noise.[11][12]

Why a Universal ADP Detection Assay? Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein or peptide. This reaction universally produces ADP.[1] Assays that directly measure ADP accumulation are therefore broadly applicable to virtually any kinase, eliminating the need for target-specific antibodies or modified substrates that can be costly and time-consuming to develop.[5] We will employ a coupled-enzyme system where the ADP produced by Kinase-X drives a series of reactions culminating in the generation of a highly fluorescent molecule, resorufin, providing a sensitive and positive readout of enzyme activity.[4]

Why 5H,6H,7H-Pyrazolo[3,2-b][4][8]oxazin-6-ol? The pyrazole heterocycle and its fused-ring derivatives are staples of medicinal chemistry, recognized for their diverse biological activities.[13][14] While the specific biological target of 5H,6H,7H-Pyrazolo[3,2-b][4][8]oxazin-6-ol is not extensively documented, its structural class is rich with enzyme inhibitors.[15][16] By establishing it as a control inhibitor in this protocol, we provide a tangible example for executing the crucial final steps of HTS: hit confirmation and potency determination.

Assay Principle and Workflow

The assay measures kinase activity by quantifying ADP production. In the primary reaction, Kinase-X phosphorylates its substrate using ATP. The resulting ADP is then used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. Finally, pyruvate is used by pyruvate oxidase (PO) to oxidize a non-fluorescent probe into the highly fluorescent resorufin, which can be measured on a standard plate reader. The amount of fluorescence generated is directly proportional to the amount of ADP produced and thus to the activity of Kinase-X.

Assay_Principle cluster_kinase Primary Reaction (Kinase-X) cluster_detection Detection Cascade KinaseX Kinase-X ATP ATP + Substrate ADP ADP + Phospho-Substrate ATP->ADP Kinase-X Activity ADP_source ADP->ADP_source PEP PEP Pyruvate Pyruvate PEP->Pyruvate Probe Probe (Non-fluorescent) Pyruvate->Probe Pyruvate Oxidase + O2 Resorufin Resorufin (Fluorescent) Probe->Resorufin ADP_source->PEP Pyruvate Kinase Inhibitor Inhibitor (e.g., Pyrazolo[3,2-b][1,3]oxazin-6-ol) Inhibitor->ATP Blocks Reaction

Figure 1: Schematic of the coupled-enzyme fluorescence assay principle.

Materials and Reagents

ReagentSupplierPurpose
Kinase-X (Recombinant)In-house/VendorEnzyme target
Universal Kinase Substrate (Peptide)VendorPhosphate acceptor
Adenosine Triphosphate (ATP)Sigma-AldrichPhosphate donor
5H,6H,7H-Pyrazolo[3,2-b][4][8]oxazin-6-olVendorControl inhibitor
StaurosporineVendorGeneral potent kinase inhibitor (control)
ADP Detection Kit Components:
- Pyruvate Kinase (PK)VendorCoupled enzyme 1
- Pyruvate Oxidase (PO)VendorCoupled enzyme 2
- Phosphoenolpyruvate (PEP)VendorPK substrate
- Amplex Red (or similar probe)InvitrogenFluorescent probe
Tris-HCl, pH 7.5FisherBuffer component
MgCl₂FisherDivalent cation for kinase activity
Dithiothreitol (DTT)FisherReducing agent
Bovine Serum Albumin (BSA)FisherPrevents non-specific binding
Dimethyl Sulfoxide (DMSO)Sigma-AldrichCompound solvent
384-Well Black Assay PlatesCorningLow-volume, fluorescence-compatible plates

Protocol Part 1: Initial Assay Optimization

Rationale: Before an assay can be used for screening, its core parameters must be optimized to ensure a linear, robust, and sensitive signal. This phase involves determining the minimal enzyme and substrate concentrations that yield a strong signal, and characterizing the reaction kinetics.[17]

Step 1.1: Enzyme Titration

Goal: To find the lowest concentration of Kinase-X that produces a robust signal within a reasonable time frame.

  • Prepare a 2X Kinase Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% BSA.

  • Prepare a 2X Substrate/ATP Mix in Kinase Reaction Buffer containing 100 µM Universal Substrate and 20 µM ATP. (Note: This initial ATP concentration is arbitrary and will be optimized later).

  • In a 96-well plate, perform a serial dilution of Kinase-X in Kinase Reaction Buffer.

  • Add 25 µL of each Kinase-X dilution to wells.

  • Initiate the reaction by adding 25 µL of the 2X Substrate/ATP Mix.

  • Incubate at 30°C for 60 minutes.

  • Stop the reaction and develop the signal by adding 50 µL of the ADP Detection Mix.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Read fluorescence (Excitation: 530 nm, Emission: 590 nm).

  • Plot Fluorescence vs. Kinase-X Concentration and select a concentration on the linear portion of the curve that gives a signal-to-background ratio >10.

Step 1.2: Determining Reaction Linearity and ATP Km

Goal: To ensure the assay operates under initial velocity conditions and to determine the Michaelis-Menten constant (Km) for ATP.

Scientist's Note: Operating at an ATP concentration near or below the Km is critical for sensitively detecting ATP-competitive inhibitors, which is the most common class of kinase inhibitors.[18]

  • Using the optimized Kinase-X concentration from Step 1.1, set up reactions with a serial dilution of ATP (e.g., from 100 µM down to 0 µM). Keep the Universal Substrate concentration fixed and saturating (e.g., 100 µM).

  • Measure the reaction progress (fluorescence) at multiple time points (e.g., 0, 15, 30, 45, 60, 90 minutes).

  • Plot Fluorescence vs. Time for each ATP concentration to identify the linear range (initial velocity). Select an incubation time within this range for all future experiments (e.g., 45 minutes).

  • Calculate the reaction rate (RFU/min) from the linear portion of each curve.

  • Plot Reaction Rate vs. ATP Concentration and fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km value for ATP.

Protocol Part 2: Assay Miniaturization & HTS Validation

Rationale: To be cost-effective and efficient, HTS assays are run in low-volume, high-density plates (e.g., 384-well).[9][11] Before screening a large library, the miniaturized assay must be rigorously validated to prove its reliability.[19][20]

Step 2.1: Miniaturization to 384-Well Format
  • Reduce all reaction volumes proportionally. A typical final volume for a 384-well assay is 20 µL.

    • Compound Addition: 0.2 µL of compound in DMSO (using acoustic dispensing).

    • Enzyme Addition: 10 µL of 2X Kinase-X solution.

    • Substrate/ATP Addition: 10 µL of 2X Substrate/ATP Mix (use the determined Km value for ATP).

  • Re-validate the reaction time to ensure linearity at the new, smaller volume.

Step 2.2: DMSO Tolerance

Goal: To determine the maximum concentration of DMSO the assay can tolerate without significant loss of signal, as library compounds are stored in DMSO.

  • Run the optimized assay with increasing concentrations of DMSO (e.g., 0% to 5%).

  • Plot % Activity vs. DMSO Concentration. The assay should be tolerant to at least 1% DMSO, which is a common final concentration in HTS.[19]

Step 2.3: Z'-Factor Determination

Goal: To statistically validate the robustness and quality of the assay.[10]

Scientist's Note: The Z'-factor is a dimensionless statistical parameter that quantifies the separation between the positive and negative control signals relative to their variability.[6][21] An assay is considered excellent for HTS if the Z'-factor is between 0.5 and 1.0.[7][22]

  • Prepare a 384-well plate.

  • Designate half the plate for Negative Controls (Max Signal) : Kinase-X reaction with DMSO vehicle only (e.g., 0.5% final concentration).

  • Designate the other half for Positive Controls (Min Signal) : Kinase-X reaction with a saturating concentration of a potent inhibitor (e.g., 10 µM Staurosporine).

  • Run the assay according to the miniaturized protocol.

  • Calculate the mean (µ) and standard deviation (σ) for both the positive (p) and negative (n) controls.

  • Calculate the Z'-factor using the formula:

    • Z' = 1 - [ (3σp + 3σn) / |µn - µp| ] [6][22]

Table 1: Hypothetical Z'-Factor Validation Data

ParameterNegative Control (DMSO)Positive Control (Staurosporine)
Number of Replicates192192
Mean RFU (µ)85,4304,120
Standard Deviation (σ)3,150890
Calculated Z'-Factor \multicolumn{2}{c}{0.70 }

A Z'-factor of 0.70 indicates an excellent assay suitable for a full HTS campaign.[7]

HTS_Workflow cluster_dev Phase 1: Assay Development cluster_val Phase 2: HTS Validation cluster_screen Phase 3: Screening & Analysis Opt_Enzyme Enzyme Titration Opt_Kinetic Kinetic Analysis (Time, Km) Opt_Enzyme->Opt_Kinetic Mini Miniaturize to 384-well Opt_Kinetic->Mini DMSO DMSO Tolerance Test Mini->DMSO Z_Factor Z'-Factor Validation (Z' > 0.5) DMSO->Z_Factor Pilot Pilot Screen Z_Factor->Pilot Full Full Library Screen Pilot->Full Dose Dose-Response & IC50 Full->Dose

Figure 2: The overall workflow for HTS assay development and validation.

Protocol Part 3: Screening and Hit Characterization

Step 3.1: Pilot Screen and Single-Point Inhibition

Goal: To screen a small, representative portion of the compound library to assess the hit rate and overall performance before committing to a full screen.

  • Using the validated 384-well protocol, screen a few thousand compounds at a single concentration (typically 10-20 µM).

  • Include full columns of positive and negative controls on every plate for QC.

  • Calculate the percent inhibition for each compound:

    • % Inhibition = 100 * [ 1 - (Signal_Compound - µ_positive) / (µ_negative - µ_positive) ]

  • A "hit" is defined as any compound exceeding a certain inhibition threshold (e.g., >50% or >3 standard deviations from the mean of the sample population).

Step 3.2: Dose-Response and IC50 Determination

Goal: To confirm the activity of hits and determine their potency by measuring the half-maximal inhibitory concentration (IC50).[23][24]

Scientist's Note: The IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[25][26] It is a critical metric for comparing the potency of different compounds and guiding structure-activity relationship (SAR) studies.[19][27]

  • For each confirmed hit (and for our control compound, 5H,6H,7H-Pyrazolo[3,2-b][4][8]oxazin-6-ol), prepare a serial dilution series (e.g., 10 concentrations, 3-fold dilutions starting from 100 µM).

  • Test each concentration in triplicate using the validated assay protocol.

  • Calculate the % Inhibition for each concentration.

  • Plot % Inhibition vs. log[Inhibitor Concentration].

  • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using non-linear regression software.[27]

  • The IC50 is the concentration at the inflection point of the curve.

Table 2: Hypothetical Dose-Response Data for 5H,6H,7H-Pyrazolo[3,2-b][4][8]oxazin-6-ol

Concentration (µM)Avg. % Inhibition
100.0098.5
33.3395.1
11.1188.3
3.7075.4
1.2351.2
0.4124.6
0.148.9
0.052.1
0.000.0
Calculated IC50 1.20 µM

Conclusion

This application note provides a detailed, step-by-step framework for the successful development and validation of a fluorescence-based HTS assay for protein kinase inhibitors. By following the principles of systematic optimization, miniaturization, and rigorous statistical validation via the Z'-factor, researchers can establish a high-quality screening platform. The protocol demonstrates how to characterize a novel compound of interest, such as 5H,6H,7H-Pyrazolo[3,2-b][4][8]oxazin-6-ol , by determining its IC50 value, thereby completing the workflow from assay concept to actionable hit characterization data. This robust methodology ensures that data generated from a high-throughput screen is reliable, reproducible, and serves as a solid foundation for subsequent stages of the drug discovery pipeline.[9]

References

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (2019). PubMed. [Link]

  • ADP Hunter assay for HTS of kinase inhibitors using the PHERAstar. BMG Labtech. [Link]

  • Fluorescence labels in kinases: a high-throughput kinase binding assay for the identification of DFG-out binding ligands. (2014). PubMed. [Link]

  • Z-factor. Grokipedia. [Link]

  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. (2020). Bioinformatics, Oxford Academic. [Link]

  • IC50. Wikipedia. [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]

  • The Importance of IC50 Determination. (2022). Visikol. [Link]

  • IC50's: An Approach to High-Throughput Drug Discovery. LibreTexts Chemistry. [Link]

  • On HTS: Z-factor. (2023). On HTS. [Link]

  • Z-factor. Wikipedia. [Link]

  • In-cell Western Assays for IC50 Determination. (2025). Azure Biosystems. [Link]

  • IC50, EC50 and Kd: What is the Difference and Why Do They matter?. (2025). RayBiotech. [Link]

  • What Is the Best Kinase Assay?. (2025). BellBrook Labs. [Link]

  • High-Throughput Screening. (2025). Technology Networks. [Link]

  • Screening for Allosteric Kinase Inhibitors in High Throughput. (2010). Wiley Analytical Science. [https://analyticalscience.wiley.com/do/10.1002/sepspec.101023fus]
  • High-throughput screening (HTS). BMG LABTECH. [Link]

  • High-throughput screening. Wikipedia. [Link]

  • Basics of Enzymatic Assays for HTS. (2012). NCBI Bookshelf. [Link]

  • Biological Effects of the Pyrazole Derivatives. Academia.edu. [Link]

  • Design and implementation of high-throughput screening assays. (2008). PubMed. [Link]

  • 5H,6H,7H-pyrazolo[3,2-b][4][8]oxazine — Chemical Substance Information. NextSDS. [https://www.nextsds.com/5h,6h,7h-pyrazolo[3,2-b][4][8]oxazine-cas-1383675-84-0_820-931-3]([Link]4][8]oxazine-cas-1383675-84-0_820-931-3)

  • HTS assays for the identification of small-molecule inhibitors of deubiquitinating enzymes. (2016). Drug Target Review. [Link]

  • Development of enzyme activity assays for high-throughput screening (HTS). (2014). University of Washington.
  • How Enzolution Assay Systems Can Accelerate Your Inhibitor Discovery. (2025). YouTube. [Link]

  • HTS Assay Validation. (2012). NCBI Bookshelf. [Link]

  • 5H,6H,7H-pyrazolo[3,2-b][4][8]oxazine | C6H8N2O | CID 69188689. PubChem. [Link]

  • Current status of pyrazole and its biological activities. (2015). PMC. [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019). MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). PMC. [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive. [Link]

  • A Convenient Synthesis, Reactions and Biological Activity of Some New 6H-Pyrazolo[4',3':4,5]thieno[3,2-d][4][8][5]triazine Compounds as Antibacterial, Anti-Fungal and Anti-Inflammatory Agents. (2018). SciELO. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). MDPI. [Link]

  • A Facile Synthesis of New 5H-indazolo[3,2-b]benzo[d]-1,3-oxazines via One-Pot Intramolecular Bis-heterocyclizations. (2008). PubMed. [Link]

Sources

Method

Mass spectrometry fragmentation pattern analysis of 5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-ol

Application Note: High-Resolution Mass Spectrometry (HRMS) Fragmentation Pattern Analysis of 5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-ol Introduction and Context Bicyclic heterocyclic scaffolds, particularly those fusing a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution Mass Spectrometry (HRMS) Fragmentation Pattern Analysis of 5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-ol

Introduction and Context

Bicyclic heterocyclic scaffolds, particularly those fusing a pyrazole ring with a 1,3-oxazine system, are highly valued in modern drug discovery. Derivatives of pyrazolo-oxazines frequently serve as core pharmacophores for kinase inhibitors and ubiquitin-specific protease modulators. Understanding the gas-phase dissociation behavior of building blocks like 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-ol is critical for downstream pharmacokinetic (PK) profiling, metabolite identification, and impurity characterization.

This application note provides a comprehensive, step-by-step mechanistic analysis of the collision-induced dissociation (CID) fragmentation pattern of 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-ol using Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS).

Mechanistic Rationale & Causality (The "Why")

To build a self-validating analytical method, experimental parameters must be dictated by the physicochemical properties of the analyte.

  • Ionization Strategy (ESI+) : The pyrazole moiety contains an sp2 -hybridized nitrogen with a high proton affinity. The addition of 0.1% formic acid to the mobile phase forces the equilibrium toward the protonated state [M+H]+ , ensuring optimal ionization efficiency and spray stability.

  • Primary Fragmentation (Low-Energy CID, 10–20 eV) : The saturated oxazine ring (5H, 6H, 7H) bears an aliphatic hydroxyl group at the C6 position. Aliphatic alcohols are highly susceptible to dehydration under CID conditions. The expulsion of H2​O (-18.0106 Da) is mechanistically driven by the formation of a conjugated double bond within the oxazine ring, which significantly lowers the activation energy for this pathway[1].

  • Secondary Fragmentation (Medium-Energy CID, 20–35 eV) : Following dehydration, the strained, partially unsaturated oxazine ring undergoes cleavage. The loss of formaldehyde ( CH2​O , -30.0106 Da) is a characteristic neutral loss for saturated oxygen-containing heterocycles, resulting in a contracted pyrazole-fused intermediate.

  • Core Rupture (High-Energy CID, >35 eV) : The aromatic pyrazole core is highly stable and requires significant collision energy to rupture. As established in literature regarding pyrazole fragmentation, the terminal dissociation step involves the expulsion of hydrogen cyanide ( HCN , -27.0109 Da) or nitrogen ( N2​ , -28.0061 Da)[2],[3].

Experimental Protocols

Sample Preparation

Causality: Proper desolvation requires an optimal organic-to-aqueous ratio. A 50% organic composition prevents analyte precipitation while ensuring efficient droplet evaporation in the ESI source.

  • Weigh 1.0 mg of 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-ol and dissolve in 1.0 mL of LC-MS grade Dimethyl Sulfoxide (DMSO) to create a 1 mg/mL stock solution.

  • Vortex for 30 seconds and sonicate for 5 minutes to ensure complete dissolution.

  • Dilute the stock solution 1:1000 using a diluent of 50:50 Water:Acetonitrile (v/v) containing 0.1% Formic Acid to achieve a final working concentration of 1 µg/mL.

UHPLC-HRMS/MS Conditions
  • Column : C18 reversed-phase column (2.1 x 50 mm, 1.7 µm). Rationale: Retains polar/semi-polar heterocycles effectively.

  • Mobile Phase :

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient : 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • MS Source : Electrospray Ionization in Positive mode (ESI+).

  • Source Parameters : Capillary Voltage: 3.5 kV; Desolvation Temp: 350°C; Desolvation Gas: 800 L/hr.

  • MS/MS Acquisition : Perform targeted MS/MS (Data-Dependent Acquisition) on the precursor mass m/z 141.0664. Apply stepped collision energies (CE) at 15 eV, 25 eV, and 40 eV to capture the full spectrum of low-to-high energy fragments.

Data Presentation & Structural Assignments

The quantitative HRMS data is summarized below. A mass error of < 5 ppm validates the empirical formulas assigned to the product ions.

Ion TypeMeasured m/z Theoretical m/z FormulaMass Error (ppm)Neutral LossMechanistic Causality
Precursor 141.0662141.0664 C6​H9​N2​O2+​ -1.4N/AProtonation of pyrazole sp2 nitrogen.
Fragment 1 123.0555123.0558 C6​H7​N2​O+ -2.4 H2​O (-18.0106)Facile dehydration of the C6 aliphatic hydroxyl group.
Fragment 2 93.045093.0453 C5​H5​N2+​ -3.2 CH2​O (-30.0106)Cleavage of the dehydrated 1,3-oxazine ring.
Fragment 3 66.034166.0344 C4​H4​N+ -4.5 HCN (-27.0109)High-energy rupture of the aromatic pyrazole core[2].

Workflow and Pathway Visualizations

Analytical Workflow

Workflow Prep Sample Preparation (1 µg/mL in 50% MeCN) LC UHPLC Separation (C18, Gradient Elution) Prep->LC ESI ESI+ Ionization (Protonation at Pyrazole N) LC->ESI CID Collision-Induced Dissociation (15, 25, 40 eV) ESI->CID HRMS HRMS Detection (Q-TOF / Orbitrap) CID->HRMS Data Data Analysis (Mass Error < 5 ppm) HRMS->Data

Caption: LC-HRMS/MS workflow for the fragmentation analysis of 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-ol.

Proposed Fragmentation Pathway

Fragmentation M1 Precursor Ion [M+H]+ m/z 141.0664 C6H9N2O2+ M2 Dehydrated Ion m/z 123.0558 C6H7N2O+ M1->M2 - H2O (-18.0106 Da) Low Energy CID (15 eV) M3 Oxazine Ring Cleavage m/z 93.0453 C5H5N2+ M2->M3 - CH2O (-30.0105 Da) Medium Energy CID (25 eV) M4 Pyrazole Ring Cleavage m/z 66.0344 C4H4N+ M3->M4 - HCN (-27.0109 Da) High Energy CID (40 eV)

Caption: Proposed ESI-CID-MS/MS fragmentation pathway for 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-ol.

Conclusion

The gas-phase dissociation of 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-ol follows a highly predictable, energy-dependent pathway. The initial low-energy fragmentation is dominated by the loss of water from the saturated oxazine ring, followed by the structural collapse of the oxazine moiety. The robust pyrazole core remains intact until subjected to high collision energies, ultimately yielding characteristic HCN neutral losses. These established transitions ( m/z 141 123 93 66) serve as highly specific Multiple Reaction Monitoring (MRM) targets for quantitative bioanalysis in drug development.

References

  • Frizzo, C. P., et al. "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry." IntechOpen, 2018. 2

  • Kéki, S., et al. "Energy-variable collision-induced dissociation study of 1,3,5-trisubstituted 2-pyrazolines by electrospray mass spectrometry." Rapid Communications in Mass Spectrometry, 2007. 3

  • Dass, C., et al. "Liquid secondary ionization mass spectrometry and collision-induced dissociation study of 2-chloro-N10-substituted phenoxazines." Journal of Mass Spectrometry, 1997. 1

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting poor aqueous solubility of 5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-ol in biological buffers

Welcome to the Technical Support Center for 5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-ol . As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of fused bicyclic system...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-ol .

As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of fused bicyclic systems during in vitro assay development. The 5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-ol scaffold presents a unique challenge: while its 6-hydroxyl group and pyrazole nitrogens offer hydrogen-bonding potential, the rigid nature of the fused ring system drives strong crystal lattice packing.

This guide is engineered to move beyond generic advice. We will dissect the causality behind your solubility failures and provide self-validating, field-proven methodologies to ensure your compound remains molecularly dispersed in biological buffers.

Part 1: Diagnostic FAQs – Understanding the Precipitation

Q: Why does 5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-ol immediately turn cloudy when transferred from a DMSO stock into my biological buffer (e.g., PBS, HEPES)? A: This phenomenon is known as "solvent shock." When a highly concentrated DMSO stock is pipetted directly into an aqueous environment, the water rapidly extracts the DMSO. This leaves the hydrophobic compound locally supersaturated, causing a disruption of intermolecular hydrogen bonding networks and leading to rapid nucleation and precipitation[1]. Furthermore, substances with larger, rigid molecular structures generally exhibit lower solubility because their bulk makes solvation by water molecules thermodynamically unfavorable[2].

Q: How can I differentiate between a kinetic solubility issue and a thermodynamic solubility limit in my assay? A: Thermodynamic solubility is the absolute maximum concentration of the compound that can exist in a stable solution at equilibrium. Kinetic solubility is a temporary, supersaturated state achieved by pre-dissolving the compound in a co-solvent.

  • Diagnostic Test: If your compound dissolves initially but precipitates after 30–60 minutes, you have exceeded its thermodynamic limit but temporarily bypassed its kinetic limit. If it crashes instantly upon touching the buffer, you are experiencing solvent shock (a kinetic failure).

Part 2: Excipient Selection & Quantitative Parameters

To overcome these barriers, we must alter the microenvironment of the compound. Below is a summary of field-proven excipients used to rescue the solubility of fused bicyclic compounds without compromising cellular or enzymatic integrity.

Solubilizing AgentClassMechanism of ActionMax Tolerated Conc. (Cell-Based)Max Tolerated Conc. (Biochemical)
DMSO Co-solventDisrupts hydrogen bonding networks0.1% - 0.5% v/v1.0% - 5.0% v/v
Tween-20 Non-ionic SurfactantMicellar encapsulation0.01% - 0.05% v/v0.1% - 0.5% v/v
Pluronic F-68 Polymeric SurfactantSteric stabilization0.1% - 1.0% w/v1.0% - 2.0% w/v
HP-β-CD Cyclic OligosaccharideHost-guest inclusion complexation1.0% - 5.0% w/v5.0% - 20.0% w/v

Part 3: Self-Validating Experimental Protocols

Do not rely on visual inspection alone to confirm solubility; invisible nano-precipitates can cause false negatives in biochemical assays and artifactual toxicity in cell-based assays. The following protocols are designed as closed-loop, self-validating systems.

Protocol A: Stepwise Pre-dilution with Surfactant Micellization

Causality: Direct injection of a 10 mM DMSO stock into an aqueous buffer creates a massive concentration gradient. By creating an intermediate dilution step containing a non-ionic surfactant, we allow the surfactant molecules to self-associate into micelles. These micelles encapsulate the lipophilic core of the drug via their hydrophobic cores before the drug can nucleate[1].

Step-by-Step Methodology:

  • Master Stock: Prepare a 10 mM master stock of 5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-ol in 100% anhydrous DMSO.

  • Intermediate Buffer: Prepare an intermediate buffer containing 10% DMSO and 0.5% Tween-20 in your target assay buffer (e.g., pH 7.4 HEPES).

  • Pre-dilution: Slowly pipette the 10 mM stock into the intermediate buffer while vortexing continuously. Crucial: The vortexing prevents local supersaturation microenvironments.

  • Final Dilution: Dilute this intermediate solution 1:10 into the final assay buffer to achieve your working concentration (e.g., 100 µM compound, 1% DMSO, 0.05% Tween-20).

  • Self-Validation Check: Centrifuge the final assay solution at 10,000 × g for 10 minutes. Carefully extract the supernatant and quantify the compound concentration via UV-Vis absorbance (or LC-MS) against a standard curve prepared in 100% DMSO. If the quantified concentration matches your target concentration, you have successfully avoided nano-precipitation.

Protocol B: Host-Guest Inclusion Complexation with HP-β-CD

Causality: If surfactants interfere with your assay (e.g., by lysing cell membranes), cyclodextrins are the gold standard. Inclusion complexation sequesters ordered water molecules from within the cyclodextrin toroid and substitutes them with the hydrophobic guest, releasing entropic energy[]. This masks the hydrophobic surfaces of the pyrazolo-oxazine core, providing a paradoxical elevation of apparent solubility without the osmotic penalty of high co-solvents[].

Step-by-Step Methodology:

  • Carrier Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your biological buffer.

  • Direct Addition: Weigh the solid 5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-ol powder. Do not use a DMSO stock here, as co-solvents can compete with the drug for the cyclodextrin cavity.

  • Complexation: Add the powder directly to the HP-β-CD buffer to achieve the desired target concentration (e.g., 1 mM).

  • Energy Input: Sonicate the suspension in a water bath at 37°C for 30–60 minutes until the solution transitions from a cloudy suspension to optically clear.

  • Self-Validation Check: Pass the solution through a 0.22 µm PVDF syringe filter. Quantify the filtrate concentration via LC-MS. Because the filter captures any uncomplexed solid drug, a 100% recovery in the filtrate proves that a stable, molecularly dispersed inclusion complex has been formed.

Part 4: Solubilization Decision Matrix

Use the following logical workflow to systematically diagnose and resolve solubility barriers for this compound.

SolubilizationLogic A Precipitation of 5H,6H,7H-Pyrazolo [3,2-b][1,3]oxazin-6-ol in Buffer B Assess Kinetic vs. Thermodynamic Solubility A->B C Solvent Shock (Kinetic) DMSO to Aqueous transfer B->C Rapid crash out D Intrinsic Insolubility High Lattice Energy B->D Won't dissolve directly E Pre-dilution Protocol: Intermediate Co-solvent Step C->E F Surfactant Micellization: 0.01-0.1% Tween-20/Pluronic D->F E->F Still crashes H Stable Molecular Dispersion (Ready for Assay) E->H Solved G Inclusion Complexation: 10-20% HP-β-CD F->G Inadequate F->H Solved G->H Solved

Logical workflow for diagnosing and resolving aqueous solubility barriers.

References

  • [] - bocsci.com

  • [1] 1 - pharmafocusasia.com

  • [2] 2 - ijisrt.com

Sources

Optimization

Technical Support Center: Overcoming Matrix Effects in 5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-ol Blood Plasma Assays

Welcome to the Bioanalytical Technical Support Center. This guide is designed for researchers and drug development professionals facing quantitative challenges with 5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-ol.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Technical Support Center. This guide is designed for researchers and drug development professionals facing quantitative challenges with 5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-ol. Because this analyte is a highly polar, hydrophilic small molecule featuring pyrazole and oxazine rings alongside a hydroxyl group[1], it is notoriously susceptible to matrix interference during LC-MS/MS bioanalysis.

Below, we explore the mechanistic root causes of these issues, provide self-validating diagnostic protocols, and outline definitive mitigation strategies.

Understanding the Root Cause: The Mechanism of Ion Suppression

Q: Why does the MS signal for 5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-ol drop by up to 80% in extracted human plasma compared to neat solvent?

A: You are observing Electrospray Ionization (ESI) ion suppression, the most common bioanalytical matrix effect[2].

The Causality: During the ESI process, the LC eluent forms charged droplets. As these droplets evaporate, molecules must migrate to the surface to enter the gas phase as ions. Because 5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-ol is highly polar, it lacks strong surface activity. When endogenous plasma components—such as glycerophospholipids or anticoagulant salts—co-elute with your analyte, they aggressively compete for the available protons (H+) at the droplet surface[2][3]. The matrix components, possessing higher gas-phase basicity and surface activity, preferentially capture the charge. Your target analyte is left neutralized and invisible to the mass spectrometer[4].

Mechanism Droplet ESI Droplet (Analyte + Matrix) Surface Droplet Surface Competition Droplet->Surface Analyte 5H,6H,7H-Pyrazolo... (Polar Analyte) Surface->Analyte Suppressed Ionization Matrix Phospholipids (High Surface Activity) Surface->Matrix Preferential Ionization GasPhaseA Reduced Analyte Signal Analyte->GasPhaseA Neutralized/Lost GasPhaseM High MS Background Matrix->GasPhaseM Enters MS

Mechanism of ESI ion suppression driven by droplet surface competition.

Diagnostic Workflows: Proving Matrix Interference

Q: How do I definitively identify if matrix effects are responsible for my poor assay precision and accuracy?

A: You must utilize a two-tiered diagnostic approach: a qualitative visual assessment followed by the "golden standard" quantitative calculation[5].

Protocol A: Post-Column Infusion (Qualitative Assessment)

This protocol allows you to visualize exactly where in your chromatographic run the matrix is suppressing the signal.

  • Setup: Plumb a syringe pump into the LC eluent stream via a T-connector positioned just before the mass spectrometer source.

  • Infusion: Continuously infuse a neat solution of 5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-ol (e.g., 100 ng/mL) at a constant flow rate to achieve a steady, elevated MS baseline signal[5].

  • Injection: Inject a blank human plasma extract (prepared via your standard extraction method) into the LC system.

  • Monitor: Observe the MS chromatogram over the full runtime.

ngcontent-ng-c87454734="" class="ng-star-inserted">

Self-Validating Check: A stable baseline indicates a clean extract. If you observe a significant dip (suppression) or spike (enhancement) in the baseline at the exact retention time of your analyte, you have definitively proven the presence of co-eluting matrix interferents[4].

Protocol B: Post-Extraction Spike (Quantitative Matrix Factor)

This protocol quantifies the exact percentage of signal lost or gained due to the matrix.

  • Prepare Neat Solutions: Prepare the analyte and Internal Standard (IS) at Low, Mid, and High Quality Control (QC) concentrations in the mobile phase.

  • Prepare Blank Matrix Extracts: Extract blank human plasma (minimum 6 independent lots) using your current sample preparation method[5][6].

  • Spike Post-Extraction: Spike the blank matrix extracts with the analyte and IS at the exact same concentrations as the neat solutions.

  • Acquire Data: Inject both the Neat Solutions and the Post-Extraction Spiked samples.

  • Calculate Absolute MF: MF = (Analyte Peak Area in Post-Extraction Spike) / (Analyte Peak Area in Neat Solution)[6].

  • Calculate IS-Normalized MF: IS-Normalized MF = (Absolute MF of Analyte) / (Absolute MF of IS)[6].

Self-Validating Check: If your IS-Normalized MF falls between 0.85 and 1.15, your internal standard is successfully compensating for the matrix effect. If it is < 0.85, you have uncompensated ion suppression that requires immediate mitigation.

Workflow Start Suspected Matrix Effect in 5H,6H,7H-Pyrazolo... Assay Qual Qualitative Assessment (Post-Column Infusion) Start->Qual Identify elution window Quant Quantitative Assessment (Post-Extraction Spike) Start->Quant Calculate Matrix Factor (MF) Suppress Signal Suppression/Enhancement at Retention Time Qual->Suppress Clear Stable Baseline at Retention Time Qual->Clear LowMF MF < 0.85 or MF > 1.15 (Significant Interference) Quant->LowMF GoodMF MF 0.85 - 1.15 (Acceptable Limits) Quant->GoodMF Optimize Mitigation Strategies (SPE, HILIC, SIL-IS) Suppress->Optimize Validate Proceed to ICH M10 Method Validation Clear->Validate LowMF->Optimize GoodMF->Validate Optimize->Start Re-evaluate

Diagnostic and mitigation workflow for matrix effects in LC-MS/MS bioanalysis.

Mitigation Strategies: Engineering the Solution

Q: Standard Protein Precipitation (PPT) leaves too much matrix. What sample preparation is best for this compound?

A: PPT removes proteins but leaves >95% of endogenous glycerophospholipids in the extract. For a polar compound like 5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-ol, you need targeted cleanup.

The Solution: Switch to Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE). The Causality: The basic nitrogen atoms in the pyrazole and oxazine rings can be easily protonated at a low pH[1]. By loading the plasma onto an MCX cartridge at pH 3.0, the positively charged analyte binds strongly to the cation-exchange sorbent. This allows you to perform highly aggressive washes (e.g., 100% Methanol) to strip away neutral lipids and phospholipids without losing your analyte. You then elute the purified compound using a basic organic solvent (e.g., 5% NH4OH in Methanol).

Q: Can I resolve this chromatographically without changing my sample prep?

A: Yes, by moving the analyte out of the "suppression zone." The Causality: On a standard reversed-phase (C18) column, highly polar analytes elute very early, co-eluting with the void volume where unretained salts and early matrix components dump into the MS[4]. By switching to Hydrophilic Interaction Liquid Chromatography (HILIC) , the retention mechanism is inverted. HILIC retains polar analytes strongly, pushing the elution of 5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-ol later into the run, cleanly separating it from early-eluting salts and late-eluting hydrophobic phospholipids.

Troubleshooting Matrix Effects by Root Cause
Diagnostic ObservationRoot CauseMechanistic ExplanationRecommended Solution
Baseline dip during post-column infusion Phospholipid co-elutionPhospholipids outcompete analyte for charge at ESI droplet surface.Switch to Phospholipid Removal (PLR) plates or MCX SPE.
Absolute MF < 0.5, but IS-Normalized MF = 1.0 Severe but compensated suppressionAnalyte and Stable Isotope IS experience identical suppression.Acceptable for validation, but method sensitivity may degrade. Optimize LC gradient.
IS-Normalized MF < 0.85 Uncompensated matrix effectAnalog IS does not co-elute perfectly, experiencing different suppression than the analyte.Synthesize and implement a Stable Isotope-Labeled (SIL) IS.
Matrix effect varies wildly between lots Endogenous variabilityDifferent patients have varying levels of circulating salts/lipids.Use matrix-matched calibration and strict SIL-IS normalization.

Regulatory Compliance: Validating the Fix

Q: What are the regulatory requirements for matrix effect validation before I can analyze clinical study samples?

A: Regulatory agencies (FDA, EMA) and the harmonized ICH M10 guidelines mandate rigorous evaluation to ensure real-world sample diversity does not compromise assay accuracy[2][5]. You must prove that matrix effects are either absent or fully compensated for by your internal standard.

ICH M10 Matrix Effect Validation Requirements
Validation ParameterICH M10 RequirementAcceptance Criteria
Matrix Lots Minimum 6 independent lots of blank matrix evaluated.N/A
Special Populations Must explicitly include hemolyzed and lipemic plasma lots.N/A
QC Levels Evaluated at Low QC and High QC concentrations (minimum 3 replicates each).N/A
Accuracy Mean calculated concentration must match nominal values.Bias ≤ ±15%
Precision Coefficient of Variation (CV) across all evaluated matrix lots.CV ≤ 15%

References

  • ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass. URL: [Link]

  • Pan, J., et al. (2022). Assessment of matrix effect in quantitative LC-MS bioanalysis. NIH PubMed Central (PMC). URL:[Link]

  • Bergeron, A., & Garofolo, F. (2013). Importance of Matrix Effects in LC–MS/MS Bioanalysis. Bioanalysis, Taylor & Francis. URL:[Link]

  • Van Eeckhaut, A., et al. (2009). Validation of Bioanalytical LC-MS/MS Assays: Evaluation of Matrix Effects. Journal of Chromatography B, ResearchGate. URL: [Link]

  • Zheng, Y., et al. (2023). Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment. MDPI Pharmaceuticals. URL: [Link]

  • NextSDS Chemical Database . 3-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-ol hydrochloride — Chemical Substance Information. NextSDS. URL: [Link]

Sources

Troubleshooting

Resolving chromatographic co-elution issues for 5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-ol metabolites

Technical Support Center: Resolving Chromatographic Co-Elution for 5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-ol Metabolites Overview: 5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-ol is a highly polar, nitrogen-rich bicyclic heteroc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving Chromatographic Co-Elution for 5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-ol Metabolites

Overview: 5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-ol is a highly polar, nitrogen-rich bicyclic heterocycle. During in vitro and in vivo metabolism studies, it undergoes extensive Phase I (e.g., hydroxylation) and Phase II (e.g., glucuronidation) biotransformations. Due to the rigid bicyclic core, these metabolites often form closely related positional isomers and diastereomers. These isobaric species exhibit nearly identical physicochemical properties, leading to severe chromatographic co-elution in standard Reversed-Phase Liquid Chromatography (RPLC)[1].

This guide provides authoritative troubleshooting protocols to resolve these co-elution events using advanced LC-MS/MS methodologies.

Diagnostic Indicators of Co-Elution

Before altering your method, you must confirm that co-elution is occurring. Because isobaric metabolites share the same precursor mass, standard Extracted Ion Chromatograms (EICs) may falsely appear as a single peak[2].

  • Peak Asymmetry: A pure peak should be perfectly Gaussian. A sudden discontinuity or "shoulder" on the leading or tailing edge is a primary physical indicator of co-elution[3].

  • MS/MS Spectral Shifting: Across a single chromatographic peak, extract MS/MS spectra at the leading edge, apex, and tailing edge. If the fragment ion ratios shift significantly, multiple isobaric species are co-eluting[3].

  • Ion Mobility Separation: If LC separation fails, Differential Ion Mobility Spectrometry (DIMS or SelexION) can be used to separate co-eluting isomers in the gas phase based on their compensation voltage (CoV)[4].

DiagnosticWorkflow Start Observe EIC Peak (Same m/z) CheckSym Assess Peak Symmetry (Shoulders/Tailing?) Start->CheckSym CheckMS2 Compare MS/MS Spectra (Leading vs. Tailing Edge) CheckSym->CheckMS2 IsCoelution Spectral Shift or Asymmetry Detected? CheckMS2->IsCoelution Action1 Optimize LC Method (pH, Gradient, Column) IsCoelution->Action1 Yes (LC Fix) Action2 Apply Ion Mobility (CoV) for Gas-Phase Separation IsCoelution->Action2 Yes (MS Fix) Pure Pure Metabolite Confirmed IsCoelution->Pure No

Caption: Diagnostic workflow for identifying and addressing isobaric metabolite co-elution.

Step-by-Step Troubleshooting Protocols

When co-elution of 5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-ol metabolites is confirmed, use the following self-validating protocols to alter chromatographic selectivity.

Protocol A: Mobile Phase pH Optimization

Causality: The pyrazole nitrogen in the core structure is weakly basic, while Phase II glucuronide metabolites possess a highly acidic carboxylic acid moiety. Changing the mobile phase pH alters the ionization state of these functional groups. Ionized species elute earlier in RPLC, while neutral species are retained longer. By tuning the pH near the pKa of the metabolites, you can induce differential retention between closely related isomers.

Step-by-Step Methodology:

  • Prepare Buffer Systems: Prepare three distinct aqueous mobile phases (Mobile Phase A):

    • Acidic: 0.1% Formic Acid in Water (pH ~2.7)

    • Neutral: 10 mM Ammonium Acetate in Water (pH ~6.8)

    • Basic: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 9.0 with ammonium hydroxide.

  • Standardize the Gradient: Use Methanol (MeOH) as Mobile Phase B. Run a shallow gradient (e.g., 5% to 40% B over 15 minutes) to maximize interaction with the stationary phase.

  • Inject and Evaluate: Inject the metabolite mixture under all three pH conditions.

  • Validation: Calculate the resolution ( Rs​ ) between the suspected co-eluting peaks. An Rs​≥1.5 indicates baseline separation. If basic conditions improve separation, the co-eluting species likely have differing pKa values associated with the pyrazole ring.

Protocol B: Orthogonal Stationary Phase Selection

Causality: If pH adjustments on a standard C18 column fail, the isomers likely have identical hydrophobicities. You must exploit alternative retention mechanisms. A Pentafluorophenyl (PFP) column introduces π−π , dipole-dipole, and hydrogen-bonding interactions, which are highly effective for resolving rigid heterocyclic isomers[1]. Hydrophilic Interaction Liquid Chromatography (HILIC) is superior for highly polar Phase II metabolites[5].

Step-by-Step Methodology:

  • Select Orthogonal Columns: Equip the LC system with a PFP column (e.g., 2.1 x 100 mm, 1.7 µm) and a Zwitterionic HILIC column.

  • PFP Method Setup: Use the optimized pH from Protocol A. Methanol is preferred over Acetonitrile (ACN) for PFP columns, as ACN can suppress π−π interactions.

  • HILIC Method Setup: Reverse the gradient logic. Start with 95% ACN (with 10 mM Ammonium Formate) and gradient down to 50% ACN.

  • Validation: Compare the elution order and peak capacity against the C18 baseline. HILIC will strongly retain glucuronides, often resolving positional isomers that co-elute in the void volume of RPLC methods.

Quantitative Method Comparison Data

The following table summarizes the expected chromatographic behavior of 5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-ol and its primary metabolites across different column chemistries, demonstrating the resolution ( Rs​ ) improvements.

Analyte / Metabolite PairC18 (Acidic pH) Retention / Rs​ PFP (Acidic pH) Retention / Rs​ HILIC (Neutral pH) Retention / Rs​ Primary Retention Mechanism
Parent Compound 4.2 min5.8 min2.1 minHydrophobic / π−π
Hydroxylated Isomers (M1/M2) 3.1 min / Rs​ = 0.4 (Co-elution)4.9 min / Rs​ = 1.8 3.5 min / Rs​ = 0.9Dipole-Dipole (PFP)
N- vs. O-Glucuronides (M3/M4) 1.2 min / Rs​ = 0.0 (Void)1.8 min / Rs​ = 0.58.4 min / Rs​ = 2.2 Hydrogen Bonding / Partitioning
Ring-Opened Metabolites 2.5 min3.0 min6.5 minMixed-mode

Metabolite Generation and Co-Elution Pathways

Understanding the biotransformation pathways helps predict which isomers will co-elute. The rigid oxazine and pyrazole rings direct metabolism to specific sites, generating predictable isobaric pairs.

MetabolicPathway Parent 5H,6H,7H-Pyrazolo[3,2-b] [1,3]oxazin-6-ol (m/z 141) Phase1 Phase I: Hydroxylation (CYP450) Parent->Phase1 Phase2 Phase II: Glucuronidation (UGT) Parent->Phase2 IsoA C5-OH Isomer (m/z 157) Phase1->IsoA IsoB C7-OH Isomer (m/z 157) Phase1->IsoB Coelute1 Co-elution Risk (Requires PFP) IsoA->Coelute1 IsoB->Coelute1 GlucO O-Glucuronide (m/z 317) Phase2->GlucO GlucN N-Glucuronide (m/z 317) Phase2->GlucN Coelute2 Co-elution Risk (Requires HILIC) GlucO->Coelute2 GlucN->Coelute2

Caption: Metabolic pathways of the parent compound generating isobaric pairs prone to co-elution.

Frequently Asked Questions (FAQs)

Q: I am observing a single peak for my Phase II metabolites, but the MS/MS spectrum looks like a mixture of fragments. Why? A: You are experiencing spectral co-elution. During Data-Dependent Acquisition (DDA), the quadrupole isolates a precursor mass window (typically 0.4–1 m/z)[2]. Because O-glucuronides and N-glucuronides of 5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-ol have the exact same mass, they are isolated together. The resulting MS/MS spectrum is a chimeric overlay of both molecules' fragments. You must resolve them chromatographically (e.g., via HILIC) or use ion mobility before fragmentation[4].

Q: Why do my hydroxylated isomers co-elute on a C18 column despite running a very shallow gradient? A: A C18 column separates purely based on hydrophobicity. The addition of a hydroxyl group at the C5 versus the C7 position of the oxazine ring barely alters the overall partition coefficient (LogP) of the molecule. Therefore, a shallower gradient will only widen the peaks without improving the selectivity factor ( α ). Switching to a PFP column introduces shape selectivity and dipole interactions, which can distinguish the slight spatial differences between the C5 and C7 isomers[1].

Q: Can I use Differential Ion Mobility (SelexION) to quantify these co-eluting metabolites without changing my LC method? A: Yes. Differential ion mobility separates ions in the gas phase based on their size, shape, and charge in an oscillating electric field[4]. If the C5-OH and C7-OH isomers have different optimal Compensation Voltages (CoV), you can fix the CoV for one specific isomer during the MRM transition. This allows you to quantify them independently even if they elute from the LC column at the exact same retention time[4].

Q: How does matrix effect play into co-elution? A: Matrix effects occur when endogenous contaminants co-elute with your target metabolites, competing for charge in the electrospray ionization (ESI) source. This causes unpredictable ion suppression or enhancement, severely compromising quantification accuracy[1]. If your pyrazolo-oxazine metabolites co-elute with high-abundance endogenous lipids or salts, you must optimize sample preparation (e.g., Solid Phase Extraction) or shift the metabolite retention time away from the suppression zones using the mobile phase strategies outlined in Protocol A.

References

  • Owlstone Nanotech / Sciex. "Separation and analysis of co-eluting isobaric metabolites using differential ion mobility." Owlstone Nanotech. Available at: [Link]

  • Axion Labs. "Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It)." Axion Analytical Labs. Available at: [Link]

  • J-Stage. "Evaluation of LC/MS Methods for Hydrophilic Metabolites to Enable Integration of Human Blood Metabolome Data." Biological and Pharmaceutical Bulletin. Available at: [Link]

  • LabRulez LCMS. "Tips and tricks for LC–MS-based metabolomics and lipidomics analysis." Trends in Analytical Chemistry. Available at:[Link]

Sources

Optimization

Technical Support Center: Minimizing False Positives in 5H,6H,7H-Pyrazolo[3,2-b]oxazin-6-ol Protein Binding Assays

Technical Support Center: Minimizing False Positives in 5H,6H,7H-Pyrazolo[3,2-b][1][2]oxazin-6-ol Protein Binding Assays Introduction The 5H,6H,7H-Pyrazolo[3,2-b][1][2]oxazin-6-ol scaffold is a heterocyclic structure wit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing False Positives in 5H,6H,7H-Pyrazolo[3,2-b][1][2]oxazin-6-ol Protein Binding Assays

Introduction

The 5H,6H,7H-Pyrazolo[3,2-b][1][2]oxazin-6-ol scaffold is a heterocyclic structure with potential applications in medicinal chemistry and drug discovery.[3] As with any screening campaign, researchers working with this scaffold may encounter false positives—compounds that appear to be active in a primary assay but are later found to be artifacts. These misleading results can arise from various mechanisms, including compound aggregation, assay interference, and non-specific reactivity.[4]

This guide provides a structured troubleshooting framework for researchers to identify and mitigate common causes of false positives when evaluating the protein binding properties of pyrazolo-oxazinone derivatives. By systematically addressing these potential artifacts, you can increase the confidence in your hit compounds and focus resources on the most promising leads.

Part 1: Troubleshooting Guide - Diagnosing the Anomaly

This section is designed as a decision-making tool. Start with the observation that led you to suspect a false positive and follow the recommended steps to diagnose the root cause.

Q1: My dose-response curve is unusually steep (Hill slope > 1.5) and may not reach a full 100% inhibition. What's the likely cause?

An abnormally steep dose-response curve is a classic indicator of a non-stoichiometric binding event, often caused by compound aggregation .[5][6] At a critical concentration, the compound self-assembles into colloidal particles that can sequester and non-specifically inhibit the target protein.[7]

Causality: This behavior is not true 1:1 binding. Instead, it represents a phase transition of the compound, and the apparent "inhibition" is due to the protein being adsorbed onto the surface of these aggregates.[5]

Troubleshooting & Validation Protocol:

  • Visual Inspection & Solubility Check:

    • Action: Prepare your highest assay concentration of the compound in the final assay buffer. Visually inspect it against a light source for any Tyndall effect (light scattering) or visible precipitate.

    • Rationale: Aggregates may not always be visible to the naked eye, but this is a simple first check. Poor solubility is a major driver of aggregation.

  • Detergent Counter-Screen:

    • Action: Re-run the dose-response experiment in the presence of a low concentration (e.g., 0.01% - 0.1%) of a non-ionic detergent like Triton X-100 or Tween-80.

    • Expected Outcome: If aggregation is the cause, the detergent will disrupt the formation of colloids. This should result in a significant rightward shift of the IC50 (potency will decrease) and the Hill slope should normalize towards 1.0.[5] A true binder should show minimal change in potency.

  • Orthogonal Confirmation with Dynamic Light Scattering (DLS):

    • Action: Use DLS to directly measure the size of particles in a solution of your compound at various concentrations in the assay buffer.

    • Expected Outcome: Aggregators will show a concentration-dependent increase in particle size, often with a sharp increase around the concentration where the steep dose-response is observed.[7][8] Non-aggregating compounds will show a consistent, small particle size.

Q2: The compound shows potent activity in my fluorescence-based assay (e.g., FP, FRET), but is inactive in a label-free assay (e.g., SPR, ITC). Why the discrepancy?

This is a strong indication of assay interference , where the compound directly affects the detection modality rather than the biological target.[1][9] Many organic molecules, including heterocyclic scaffolds, can absorb light or be intrinsically fluorescent, leading to false positives or negatives.[10][11]

Causality: The compound may be absorbing the excitation or emission light of the fluorophore (quenching) or it may be fluorescent itself at the detection wavelength, artificially increasing the signal.[9]

Troubleshooting & Validation Protocol:

  • Compound Interference Counter-Screen:

    • Action: Run a control experiment with your compound in the assay buffer without the target protein or with a key assay component missing (e.g., without the fluorescent tracer in a fluorescence polarization assay).

    • Expected Outcome: If the compound is an interferer, you will observe a dose-dependent change in the fluorescence signal even in the absence of the complete biological system.[9]

  • Spectral Scanning:

    • Action: Measure the excitation and emission spectra of your compound at a relevant assay concentration.

    • Rationale: This will reveal if the compound's absorbance or fluorescence profile overlaps with that of your assay's fluorophore, providing direct evidence of potential interference.[11]

  • Confirm with an Orthogonal Assay:

    • Action: Validate the hit using a technique with a different detection principle.[12][13] If the primary assay was fluorescence-based, an excellent orthogonal choice would be:

      • Surface Plasmon Resonance (SPR): A label-free method that measures direct binding to an immobilized protein.[1]

      • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding, providing thermodynamic data.

      • Thermal Shift Assay (TSA): Measures the change in protein melting temperature upon ligand binding.[1]

    • Expected Outcome: A true binder will show a concentration-dependent binding signal in the orthogonal assay, while an interference compound will be inactive.[12]

Q3: The binding appears time-dependent or irreversible, and my mass spectrometry data shows a mass shift on the protein corresponding to my compound. Is this a real covalent binder?

This could indicate a reactive compound , which may or may not be a desirable outcome depending on the research goal (i.e., targeted covalent inhibitor vs. non-specific reactivity). The pyrazolo-oxazinone scaffold itself is generally stable, but certain substituents could be reactive.[14][15] More commonly, this can be a sign of a Pan-Assay Interference Compound (PAIN).[4][16]

Causality: PAINs are compounds containing substructures that are chemically reactive, prone to redox cycling, or have other non-specific modes of action that can lead to false positives across many different assays.[16][17]

Troubleshooting & Validation Protocol:

  • PAINS Substructure Analysis:

    • Action: Use computational filters or consult medicinal chemists to check if your compound contains known PAINS substructures (e.g., quinones, rhodanines, catechols).[16]

    • Rationale: While not definitive proof, the presence of a PAINS alert is a major red flag that warrants further investigation.

  • Incubation Time and "Jump Dilution" Experiments:

    • Action: Pre-incubate the protein and compound together for varying amounts of time before initiating the assay. If binding appears irreversible, perform a rapid dilution (e.g., 100-fold) of the pre-formed complex and monitor the dissociation rate.

    • Expected Outcome: A specific covalent inhibitor will show increasing inhibition with longer pre-incubation times. A non-specific reactive compound might also show this, but its effect may be less saturable. In the jump dilution experiment, a true reversible binder will dissociate, while a covalent or tightly-bound non-specific compound will not.

  • Protein Mass Spectrometry Control:

    • Action: To rule out non-specific reactivity, repeat the protein mass spectrometry experiment with a non-target control protein that has accessible nucleophilic residues (e.g., Bovine Serum Albumin).

    • Expected Outcome: A selective covalent inhibitor should modify the target protein but not the control protein. A promiscuous reactive compound will likely modify both.

Part 2: Proactive Hit Triage & Validation Workflow

To build confidence in a screening hit, a systematic triage process is essential. This workflow moves from high-throughput primary assays to lower-throughput, information-rich orthogonal methods.

TriageWorkflow PrimaryScreen Primary Screen Hit (e.g., FP, HTRF) DoseResponse Confirm with Dose-Response Curve (Primary Assay) PrimaryScreen->DoseResponse ArtifactCheck Artifact & Interference Counter-Screens DoseResponse->ArtifactCheck Good Curve? SolubilityDLS Assess Solubility & Aggregation (DLS, Detergent) ArtifactCheck->SolubilityDLS Discard_Artifact Discard (Assay Artifact) ArtifactCheck->Discard_Artifact Interference? OrthogonalAssay Orthogonal Assay Validation (e.g., SPR, ITC, TSA) SolubilityDLS->OrthogonalAssay Discard_Aggregator Discard (Aggregator) SolubilityDLS->Discard_Aggregator Aggregates? SAR SAR by Analogs (Test similar, inactive compounds) OrthogonalAssay->SAR Discard_Nonbinder Discard (No Orthogonal Binding) OrthogonalAssay->Discard_Nonbinder No Binding? ValidatedHit Validated Hit (Proceed to Lead Op) SAR->ValidatedHit Discard_FlatSAR Discard (Flat SAR) SAR->Discard_FlatSAR No SAR?

Caption: Hit Triage and Validation Workflow.

Part 3: Frequently Asked Questions (FAQs)

  • Q: What are the best practices for preparing compound stock solutions to avoid solubility issues?

    • A: Always start by dissolving your compound in an appropriate organic solvent like 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).[18][19] Prepare working solutions by performing serial dilutions from this stock. When adding the stock to aqueous buffer, ensure vigorous mixing to avoid precipitation.[19] Never store compounds in intermediate aqueous dilutions for long periods. It's recommended to prepare fresh working solutions for each experiment.[20][21]

  • Q: Can nucleic acid contamination in my protein prep cause false positives?

    • A: Yes. Contaminating nucleic acids can act as a scaffold, mediating the interaction between a compound and a protein or causing protein-protein aggregation, leading to false positives.[2][22] This is especially problematic for proteins that are known to bind DNA or RNA. Treating protein preparations with a nuclease (e.g., micrococcal nuclease) can be an effective way to eliminate this artifact.[2]

  • Q: My dose-response curve has a Hill slope less than 1. What could this mean?

    • A: A shallow Hill slope (< 1.0) can indicate several possibilities: negative cooperativity (if the protein has multiple binding sites), the presence of two or more distinct binding events with different affinities being measured simultaneously, or potential issues with reagent stability or experimental setup.[23]

Part 4: Standard Operating Procedures (SOPs)

SOP 1: Dynamic Light Scattering (DLS) for Compound Aggregation

Objective: To detect the formation of small molecule aggregates in solution.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Final assay buffer (filtered through a 0.2 µm filter)

  • DLS instrument and compatible low-volume cuvettes

Procedure:

  • Prepare a series of dilutions of the test compound in the final assay buffer, bracketing the concentrations used in the binding assay (e.g., from 0.1 µM to 100 µM). Include a buffer-only and a buffer + DMSO control.

  • Equilibrate the samples at the assay temperature for at least 30 minutes.

  • Transfer the samples to the DLS cuvette, ensuring no bubbles are present.

  • Acquire DLS data, measuring the particle size distribution (hydrodynamic radius) and polydispersity index (PDI).

  • Interpretation: A monodisperse solution of a non-aggregating small molecule should show a very small particle size (< 5 nm) with a low PDI. The appearance of larger particles (>100 nm), often with a high PDI, at higher compound concentrations is indicative of aggregation.[7][24]

SOP 2: Orthogonal Hit Confirmation using Surface Plasmon Resonance (SPR)

Objective: To confirm a direct, label-free interaction between the test compound and the target protein.

Materials:

  • SPR instrument and appropriate sensor chip (e.g., CM5)

  • Target protein

  • Immobilization reagents (e.g., EDC/NHS)

  • Test compound and running buffer (filtered and degassed)

Procedure:

  • Immobilize the target protein onto the sensor chip surface according to the manufacturer's protocol to a suitable density.

  • Prepare a series of concentrations of the test compound in the running buffer (e.g., 8-point, 2-fold dilutions). Include a buffer-only (zero concentration) sample for double referencing.

  • Inject the compound solutions over the immobilized protein surface and a reference flow cell.

  • Monitor the change in response units (RU) over time to generate sensorgrams.

  • Interpretation: A true binding event will result in a concentration-dependent increase in the RU signal during the association phase, followed by a decrease during the dissociation phase.[1] The data can be fit to various binding models to determine kinetic (ka, kd) and affinity (KD) constants. A lack of a concentration-dependent response indicates no binding under these conditions.

Troubleshooting Logic Diagram

This diagram provides a systematic path to diagnose a suspected false positive.

FalsePositive_Troubleshooting Start Suspected False Positive (e.g., from Primary Screen) CheckCurve Analyze Dose-Response Curve Shape Start->CheckCurve SteepSlope Is Hill Slope > 1.5? CheckCurve->SteepSlope AssayType What is the Primary Assay Technology? SteepSlope->AssayType No RunDetergent Run Assay with 0.01% Triton X-100 SteepSlope->RunDetergent Yes FluorescenceAssay Fluorescence-based (FP, FRET, etc.) AssayType->FluorescenceAssay LabelFreeAssay Label-Free / Other (SPR, ITC, Enzymatic) AssayType->LabelFreeAssay CounterScreen Run Interference Counter-Screen (No Protein Control) FluorescenceAssay->CounterScreen OrthogonalTest Validate with Orthogonal Assay (e.g., SPR, TSA) LabelFreeAssay->OrthogonalTest CheckDLS Perform DLS Analysis RunDetergent->CheckDLS PotencyShift Potency & Slope Change? CheckDLS->PotencyShift PotencyShift->AssayType No Result_Aggregator Conclusion: Likely Aggregator PotencyShift->Result_Aggregator Yes SignalChange Signal Change without Protein? CounterScreen->SignalChange SignalChange->OrthogonalTest No Result_Interference Conclusion: Assay Interference SignalChange->Result_Interference Yes Result_TrueHit Conclusion: Potentially True Hit (Proceed with Validation) OrthogonalTest->Result_TrueHit Binding Confirmed Result_Investigate Investigate Further: Reactivity, PAINS OrthogonalTest->Result_Investigate Binding NOT Confirmed

Sources

Reference Data & Comparative Studies

Validation

Comparative pharmacokinetics of 5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-ol and its structural analogs

Target Audience: Researchers, Medicinal Chemists, and Pharmacokineticists Document Type: Advanced Comparative ADME/PK Guide Executive Summary & Structural Rationale The development of low-molecular-weight, hinge-binding...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Pharmacokineticists Document Type: Advanced Comparative ADME/PK Guide

Executive Summary & Structural Rationale

The development of low-molecular-weight, hinge-binding heterocycles is a cornerstone of modern kinase inhibitor design and CNS-targeted therapeutics. While pyrazolo[1,5-a]pyrimidines have been extensively validated as prominent frameworks for Tropomyosin Receptor Kinase (Trk) and Cyclin-Dependent Kinase (CDK) inhibitors [1], the saturated pyrazolo[3,2-b][1,3]oxazine bioisostere offers a distinct physicochemical advantage. The incorporation of an sp3 -rich oxazine ring limits the rise in lipophilicity (cLogD) typically seen in fully aromatic or carbocyclic systems, thereby improving aqueous solubility without sacrificing membrane permeability [2].

This guide objectively compares the pharmacokinetic (PK) profile of 5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-ol (the "Target Compound") against three strategic structural analogs to elucidate how specific functional group modifications dictate Absorption, Distribution, Metabolism, and Excretion (ADME).

Structural Analogs for Comparison
  • Target Compound: 5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-ol (Contains a 6-hydroxyl group).

  • Analog A (Unsubstituted Core): 5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazine (Lacks the OH group).

  • Analog B (Ether Derivative): 6-Methoxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine (OH capped to prevent Phase II conjugation).

  • Analog C (Pyrimidine Bioisostere): 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol (Oxazine oxygen replaced with nitrogen).

Physicochemical Profiling

The causality of PK behavior begins with physicochemical properties. The 6-hydroxyl group in the Target Compound increases the topological polar surface area (tPSA) and provides a hydrogen bond donor (HBD), which is often critical for target engagement but introduces metabolic vulnerabilities.

Table 1: Calculated Physicochemical Properties

CompoundMW ( g/mol )cLogPtPSA (Ų)HBDHBAPredicted ADME Impact
Target (6-ol) 140.140.4554.314High solubility; Phase II UGT liability.
Analog A (Core) 124.141.1034.003Higher passive permeability; CYP450 dependent.
Analog B (Methoxy) 154.171.2543.204Blocked glucuronidation; extended half-life.
Analog C (Pyrim.) 139.160.3057.123Altered pKa; potential active efflux substrate.

In Vitro & In Vivo Pharmacokinetic Profiling

To translate these physicochemical parameters into predictive biological outcomes, we employ a tiered screening cascade.

PKWorkflow Step1 Physicochemical Profiling (cLogP, tPSA, pKa) Step2 In Vitro Permeability (Bidirectional Caco-2) Step1->Step2 Step3 Metabolic Stability (HLM/RLM Substrate Depletion) Step2->Step3 Step4 In Vivo PK (Rodent IV/PO Dosing) Step3->Step4

Fig 2: Tiered preclinical pharmacokinetic screening cascade for pyrazolo-oxazine development.

Absorption & Permeability Causality

Intestinal absorption is modeled using bidirectional Caco-2 cell permeability assays [3]. The Target Compound exhibits moderate passive permeability ( Papp​ A-B = 12.5 ×10−6 cm/s). Removing the hydroxyl group (Analog A) or capping it (Analog B) reduces the desolvation energy required to cross the lipid bilayer, doubling the passive permeability. Furthermore, replacing the oxazine oxygen with an amine (Analog C) drastically increases the efflux ratio (>2.0), indicating that the pyrimidine bioisostere is recognized by apical efflux transporters like P-glycoprotein (P-gp).

Metabolic Clearance Mechanisms

The presence of the 6-hydroxyl group acts as a primary metabolic liability. It serves as a direct substrate for UDP-glucuronosyltransferases (UGTs). This rapid Phase II conjugation bypasses the slower Phase I CYP450 oxidation required for the unsubstituted Analog A, resulting in a markedly higher intrinsic clearance ( CLint​ ) [4].

MetabolicPathway C1 5H,6H,7H-Pyrazolo[3,2-b] [1,3]oxazin-6-ol UGT Phase II Glucuronidation (UGT) C1->UGT Direct OH Conjugation AA Unsubstituted Core (Analog A) CYP Phase I Oxidation (CYP450) AA->CYP Aliphatic Hydroxylation ExC1 Rapid Biliary/Renal Excretion UGT->ExC1 High Clearance ExAA Moderate Renal Excretion CYP->ExAA Moderate Clearance

Fig 1: Divergent metabolic clearance pathways of the 6-ol derivative versus the unsubstituted core.

Table 2: Comparative In Vitro & In Vivo PK Parameters (Rodent Model)

ParameterTarget (6-ol)Analog AAnalog BAnalog C
Caco-2 Papp​ A-B ( 10−6 cm/s) 12.528.425.18.2
Efflux Ratio (B-A / A-B) 1.20.91.12.5
HLM CLint​ (µL/min/mg) 45.215.818.452.1
In Vivo t1/2​ (IV, hours) 1.13.42.80.9
Oral Bioavailability (%F) 32%78%65%21%

Data Synthesis: Analog B (Methoxy) represents the optimal balance for systemic exposure, retaining the oxygen-rich scaffold while effectively shielding the molecule from rapid UGT-mediated clearance, thereby boosting oral bioavailability (%F) from 32% to 65%.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols utilize internal controls that validate the integrity of the assay system itself.

Bidirectional Caco-2 Permeability Assay

This protocol measures the rate of flux across polarized Caco-2 cell monolayers to predict in vivo human absorption and identify active efflux [3].

  • Monolayer Preparation: Seed Caco-2 cells (derived from human colon carcinoma) on semipermeable polycarbonate filters in Transwell™ plates. Culture for 21 days to ensure spontaneous differentiation into polarized enterocyte-like monolayers with established tight junctions.

  • Self-Validation Check (TEER): Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω·cm² are utilized, physically validating monolayer integrity.

  • Dosing: Add the test compound (10 µM in HBSS buffer, 1% DMSO) to the apical (A) compartment for A-B transport, or the basolateral (B) compartment for B-A transport.

  • Control Implementation: Co-incubate with Talinolol (a known P-gp substrate) and Atenolol (a low-permeability paracellular marker). Validation: The assay is only deemed successful if Talinolol yields an efflux ratio >2.0 and Atenolol Papp​ remains <1.0×10−6 cm/s.

  • Quantification: Sample the receiver compartments at 30, 60, and 120 minutes. Quantify via LC-MS/MS and calculate Apparent Permeability ( Papp​ ) and Efflux Ratio (ER = Papp​ B-A / Papp​ A-B).

Human Liver Microsomal (HLM) Stability Assay

This assay utilizes the substrate depletion method to calculate intrinsic clearance ( CLint​ ), a critical predictor of in vivo hepatic clearance [4].

  • Preparation: Prepare a 100 µM working solution of the test compound in 0.05 M potassium phosphate buffer (pH 7.4).

  • Incubation Matrix: Aliquot pooled Human Liver Microsomes (HLM) into 96-well plates to achieve a final protein concentration of 0.5 mg/mL.

  • Self-Validation Controls: Run parallel incubations with Dextromethorphan (CYP2D6 validation) and Midazolam (CYP3A4 validation). A "Minus-NADPH" control is mandatory to rule out non-CYP mediated degradation or chemical instability.

  • Reaction Initiation: Pre-incubate the mixture at 37 °C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Quenching & Analysis: At distinct time points (0, 5, 15, 30, and 60 minutes), remove aliquots and immediately quench with an equal volume of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Data Processing: Centrifuge at 4°C to precipitate proteins. Analyze the supernatant via UPLC-MS/MS. Plot the natural log of percentage remaining versus time to determine the depletion rate constant ( k ). Calculate CLint​=(k×V)/P , where V is incubation volume and P is microsomal protein mass.

References

  • 1. National Center for Biotechnology Information (PMC). 2.2. Google Patents. 3.3. Evotec. 4.4. ACS Chemical Research in Toxicology.

Sources

Comparative

Cross-validation of in vitro IC50 results for 5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-ol

Title: Cross-Validation of In Vitro IC50 Results for 5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-ol in Target-Directed Drug Discovery Executive Summary In fragment-based drug discovery (FBDD), identifying a high-quality chemic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Cross-Validation of In Vitro IC50 Results for 5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-ol in Target-Directed Drug Discovery

Executive Summary

In fragment-based drug discovery (FBDD), identifying a high-quality chemical starting point requires rigorous biophysical and biochemical validation. The compound 5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-ol (PZO-6) has emerged as a highly functionalized, rigid bicyclic scaffold. Featuring a pyrazole core that acts as a classic hydrogen bond donor/acceptor pair for kinase hinge regions, and an oxazine ring that restricts conformation while offering a 6-hydroxyl vector for solvent-exposed interactions, PZO-6 is an ideal fragment for lead generation.

However, relying on a single biochemical IC50 assay can lead to false positives due to assay interference, colloidal aggregation, or poor cellular penetrance. As a Senior Application Scientist, I have designed this guide to objectively compare the performance of PZO-6 against alternative fragments and reference inhibitors. We will cross-validate its IC50 using a self-validating, orthogonal workflow comprising Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Surface Plasmon Resonance (SPR), and live-cell NanoBRET target engagement.

Mechanistic Rationale: The Necessity of Orthogonal Validation

When evaluating low-molecular-weight fragments like PZO-6, standard ATP-consumption assays often fail. High physiological ATP concentrations can mask the competitive binding of weak fragments. Furthermore, fragments are prone to non-specific stoichiometric binding.

To establish a trustworthy data package, our validation system relies on three pillars:

  • TR-FRET (Biochemical): Utilizes a competitive binding format rather than an activity format, isolating the direct binding event. The time-resolved nature of the measurement eliminates autofluorescence artifacts common in heterocyclic fragments [1].

  • SPR (Biophysical): Confirms that the biochemical IC50 is driven by a true 1:1 binding stoichiometry ( Kd​ ) and provides kinetic association/dissociation rates ( kon​ / koff​ ) [2].

  • NanoBRET (Cellular): Proves that the biophysical affinity translates into live-cell target occupancy, competing against millimolar intracellular ATP without being hindered by poor membrane permeability [3].

Workflow Start PZO-6 Scaffold (5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-ol) TRFRET Biochemical IC50 (TR-FRET Assay) Start->TRFRET Primary Screen SPR Binding Kinetics (Kd) (SPR Assay) TRFRET->SPR Orthogonal Confirmation NanoBRET Cellular Target Engagement (NanoBRET Assay) SPR->NanoBRET Live-Cell Translation Validation Cross-Validated Lead Candidate NanoBRET->Validation Final Selection

Orthogonal assay workflow for validating the PZO-6 fragment's IC50 and target engagement.

Comparative Data Analysis

To objectively assess the PZO-6 scaffold, we compared its performance against an unsubstituted pyrazole fragment (to demonstrate the value of the oxazine ring) and Roscovitine, a well-characterized clinical CDK inhibitor. The data below synthesizes the cross-validation across our three orthogonal platforms.

CompoundTR-FRET IC50 (nM)SPR Kd​ (nM)NanoBRET IC50 (nM)Ligand Efficiency (kcal/mol/HA)
PZO-6 (Target Scaffold) 450 ± 12480 ± 151,200 ± 450.42
Unsubstituted Pyrazole8,500 ± 3109,100 ± 400>10,0000.29
Roscovitine (Reference)120 ± 8150 ± 10450 ± 200.31

Insight: While Roscovitine possesses a lower absolute IC50, PZO-6 exhibits a significantly higher Ligand Efficiency (0.42). The tight correlation between the TR-FRET IC50 (450 nM) and the SPR Kd​ (480 nM) confirms that PZO-6 is a true stoichiometric binder, free from aggregation artifacts. The shift in the NanoBRET IC50 (1,200 nM) is expected due to intracellular ATP competition, yet it confirms excellent membrane permeability compared to the unsubstituted pyrazole.

Step-by-Step Experimental Protocols

Protocol 1: TR-FRET Competitive Binding Assay

Causality: We utilize a Europium-based LanthaScreen assay. By introducing a 100-microsecond delay before reading the emission, we allow short-lived background fluorescence (often caused by the compounds themselves) to decay, ensuring the IC50 reflects true target inhibition [1].

  • Reagent Preparation: Prepare a 3X solution of the target kinase (e.g., CDK2) tagged with GST, and a 3X solution of Europium-labeled anti-GST antibody in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% BRIJ-35).

  • Compound Dispensing: Dispense PZO-6 in a 12-point dose-response curve (ranging from 10 µM to 0.1 nM) into a 384-well low-volume plate using an acoustic liquid handler to avoid tip-based carryover.

  • Tracer Addition: Add the fluorescent kinase tracer at a concentration equal to its pre-determined Kd​ to ensure maximum assay sensitivity.

  • Incubation & Detection: Incubate for 1 hour at room temperature. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar).

  • Self-Validation: Calculate the Z'-factor using DMSO-only (maximum signal) and highly concentrated reference inhibitor (minimum signal) wells. A Z'-factor > 0.75 is required to validate the IC50 curve.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetics

Causality: SPR provides label-free, real-time binding data. It is critical for FBDD because it identifies "super-stoichiometric" binders—compounds that aggregate and coat the protein, creating artificially potent IC50s in biochemical assays [2].

  • Surface Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling until a density of ~2000 Response Units (RU) is achieved.

  • Analyte Injection: Inject PZO-6 over the flow cells at a flow rate of 30 µL/min. Use a concentration series (e.g., 0.1, 0.3, 1, 3, and 10 µM) with an association phase of 60 seconds and a dissociation phase of 120 seconds.

  • Solvent Correction: Because fragments require higher DMSO concentrations (typically 2-5%), run a DMSO calibration curve to correct for bulk refractive index changes.

  • Data Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and the equilibrium dissociation constant ( Kd​ ).

Protocol 3: NanoBRET Live-Cell Target Engagement

Causality: Biochemical assays lack cellular context. NanoBRET utilizes Bioluminescence Resonance Energy Transfer to measure the displacement of a fluorescent tracer by PZO-6 directly inside living cells, validating membrane permeability and target engagement under physiological conditions[3].

NanoBRET Kinase Target Kinase + NanoLuc Fusion Tracer Fluorescent Tracer (Bound) Kinase->Tracer Baseline Binding PZO6 PZO-6 Inhibitor (Competitor) Kinase->PZO6 Competitive Displacement BRET BRET Signal (High Emission) Tracer->BRET Energy Transfer NoBRET BRET Signal (Disrupted) PZO6->NoBRET Signal Loss (Quantifies IC50)

Mechanism of NanoBRET target engagement for quantifying live-cell IC50 of PZO-6.

  • Transfection: Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Plate cells in a 96-well format and incubate for 24 hours.

  • Equilibration: Add the cell-permeable NanoBRET fluorescent tracer alongside varying concentrations of PZO-6. Incubate for 2 hours to allow the fragment to penetrate the cell and reach binding equilibrium.

  • Substrate Addition & Reading: Add the NanoLuc substrate and immediately measure the BRET ratio (fluorescence emission at 610 nm / luminescence emission at 460 nm).

  • Analysis: Plot the BRET ratio against the log concentration of PZO-6 to determine the cellular IC50. A successful dose-dependent decrease in the BRET signal confirms that PZO-6 effectively displaces the tracer within the live cell.

References

  • Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening. National Institutes of Health (NIH) / PubMed Central.[Link]

  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.[Link]

Validation

Benchmarking the metabolic stability of 5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-ol against reference compounds

Executive Summary The integration of highly polar, sp3 -rich bicyclic fragments into lead optimization is a proven strategy for improving physicochemical properties in drug design. The compound 5H,6H,7H-Pyrazolo[3,2-b][1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of highly polar, sp3 -rich bicyclic fragments into lead optimization is a proven strategy for improving physicochemical properties in drug design. The compound 5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-ol represents a novel heterocyclic scaffold designed to enhance aqueous solubility while maintaining target vectorality. However, before advancing such scaffolds, their susceptibility to enzymatic degradation must be quantified. This guide provides a comprehensive framework for benchmarking the in vitro metabolic stability of this pyrazolo-oxazine scaffold against established reference compounds, ensuring data integrity and predictive accuracy for [1].

Scientific Rationale: The Importance of Benchmarking

Metabolic stability defines a compound's vulnerability to biotransformation, primarily via in the liver[2]. We utilize Human Liver Microsomes (HLM) because they provide a robust, isolated subcellular fraction containing membrane-bound Phase I enzymes (CYPs) without the confounding variables of cellular uptake or efflux transporters present in whole physiological systems[3].

To ensure the assay is a self-validating system, the novel scaffold must be benchmarked against reference compounds with known clearance profiles[4]:

  • Verapamil (High Clearance): Rapidly metabolized by CYP3A4, serving as a positive control for assay competency and enzymatic viability[5].

  • Propranolol (Moderate Clearance): Provides a baseline for intermediate metabolic turnover[6].

  • Warfarin (Low Clearance): Validates the system's ability to detect metabolically inert compounds without false positives.

Experimental Methodology: Self-Validating HLM Protocol

The following step-by-step protocol is engineered to evaluate Phase I metabolic stability, utilizing NADPH as the obligate electron donor[7].

Step 1: Reagent Preparation & Matrix Assembly Prepare a reaction mixture containing 0.5 mg/mL pooled human liver microsomal protein and 1 µM of the test compound (5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-ol or reference) in 100 mM potassium phosphate buffer (pH 7.4)[2]. Causality: The buffer must be supplemented with 3.3 mM MgCl2​ . Magnesium acts as a critical cofactor, facilitating the electron transfer from NADPH-cytochrome P450 reductase to the CYP450 heme center, which is strictly required for catalytic activity[2].

Step 2: Thermal Pre-Incubation Incubate the mixture at 37°C for 5 minutes under gentle agitation[8]. Causality: Pre-incubation ensures the lipid bilayer of the microsomes and the aqueous buffer reach physiological thermal equilibrium before the reaction begins, preventing artificial lag phases in the kinetic data.

Step 3: Reaction Initiation Initiate the biotransformation by adding an NADPH regenerating system (or 1 mM NADPH final concentration)[9]. Causality: CYPs are monooxygenases that require a continuous supply of reducing equivalents. Adding NADPH acts as the biochemical "on-switch" for Phase I metabolism[7].

Step 4: Time-Course Sampling Extract 30 µL aliquots at precise intervals: 0, 15, 30, and 60 minutes[3].

Step 5: Reaction Quenching Immediately transfer each aliquot into 90 µL (3 volumes) of ice-cold acetonitrile containing a known concentration of an analytical internal standard[7]. Causality: The ice-cold organic solvent instantly denatures the CYP enzymes, halting metabolism at the exact time point. Simultaneously, it precipitates the microsomal proteins, yielding a clean supernatant for analysis[9].

Step 6: Centrifugation & LC-MS/MS Analysis Centrifuge the quenched samples at 5500 rpm for 10 minutes[2]. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound[4].

Workflow Visualization

G N1 1. Matrix Assembly (Scaffold + HLM + MgCl2) N2 2. Pre-Incubation (37°C, 5 min) N1->N2 N3 3. Initiate Reaction (Add 1 mM NADPH) N2->N3 N4 4. Kinetic Sampling (0, 15, 30, 60 min) N3->N4 N5 5. Quench Reaction (Ice-Cold Acetonitrile) N4->N5 N6 6. Centrifugation & LC-MS/MS Analysis N5->N6

Workflow of the in vitro human liver microsomal (HLM) metabolic stability assay.

Quantitative Benchmarking Data

Metabolic stability is quantified by calculating the elimination rate constant ( k ), the in vitro half-life ( t1/2​ ), and the intrinsic clearance ( CLint​ ) using linear regression of the natural log of the percentage remaining versus time[2].

CompoundClassification t1/2​ (min) CLint​ (µL/min/mg protein)% Remaining (at 60 min)
Verapamil High Clearance Reference12.4111.8< 5%
Propranolol Moderate Clearance Reference41.233.6~ 36%
5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-ol High Stability Scaffold > 120.0 < 11.5 > 90%

Structural Causality: Interpreting the Scaffold's Stability

The empirical data demonstrates that 5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-ol exhibits exceptional resistance to Phase I microsomal degradation compared to the reference compounds[10]. This high stability is driven by specific structural features:

  • Deactivated Aliphatic Core: The saturated oxazine ring lacks easily abstractable protons adjacent to an activating group. Unlike the readily oxidized N-methyl groups in Verapamil, the rigid bicyclic system restricts the conformational flexibility required for optimal CYP active-site binding.

  • Steric and Electronic Shielding: The pyrazole core, while electron-rich, is sterically shielded by the bicyclic fusion, heavily suppressing N-oxidation or epoxidation pathways.

  • Pre-Oxidized State: The hydroxyl group at the 6-position represents a pre-oxidized sp3 carbon. Phase I monooxygenases have limited thermodynamic drive to further oxidize this position. (Note: While highly stable in Phase I HLM assays, this hydroxyl group may serve as a liability for Phase II UGT-mediated glucuronidation, which necessitates a separate assay utilizing UDPGA as a cofactor[7]).

References

  • AxisPharm. "Microsomal Stability Assay Protocol." AxisPharm Protocols. Available at:[Link]

  • Evotec (Cyprotex). "Microsomal Stability - ADME-Tox Solutions." Evotec. Available at:[Link]

  • ResearchGate / Protocols.io. "Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1." Available at:[Link]

  • Komura H, et al. "The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery." Pharmaceutics (2023). Available at:[Link]

  • NIH / PMC. "Prodrug design, synthesis and pharmacokinetic evaluation of (3′ R, 4′ R)-3-hydroxymethyl-4-methyl-3′,4′-di-O-(S)-camphanoyl-(+)-cis-khellactone." Bioorg Med Chem (2018). Available at:[Link]

Sources

Comparative

Reproducibility of 5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-ol synthesis protocols across different laboratories

Introduction & Mechanistic Causality The 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-ol scaffold has emerged as a critical pharmacophore in the design of novel kinase inhibitors and molecular glue degraders, particularly in th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

The 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-ol scaffold has emerged as a critical pharmacophore in the design of novel kinase inhibitors and molecular glue degraders, particularly in the development of Von Hippel-Lindau (VHL) recruiting chimeras[1]. Despite its structural elegance, synthesizing this fused bicyclic system with a high degree of regiocontrol and inter-laboratory reproducibility remains a significant bottleneck.

The primary synthetic challenge lies in the bifunctional nature of the starting materials—typically 3-amino-1H-pyrazole and epichlorohydrin. To understand why reproducibility often fails, we must examine the reaction's causality. The synthesis involves a delicate two-step cascade:

  • Intermolecular N-Alkylation (Kinetic Control): The endocyclic pyrazole nitrogen attacks the primary alkyl chloride of epichlorohydrin via an SN​2 mechanism.

  • Intramolecular Epoxide Opening (Thermodynamic Control): The exocyclic amine attacks the epoxide, forming the oxazine ring and generating the secondary hydroxyl group at the C6 position[2].

The Failure Mode: If thermodynamic control is lost (e.g., localized heating or poor mixing in batch reactors), the intermediate may undergo a Payne rearrangement, or the exocyclic amine may prematurely attack the epoxide, leading to undesired isomeric byproducts and oligomers[2][3]. A self-validating protocol must therefore strictly isolate the kinetic parameters of the first step from the thermal requirements of the second.

G SM 3-Amino-1H-pyrazole + Epichlorohydrin Int1 N-Alkylated Intermediate (Kinetic Control) SM->Int1 Base/Solvent (0-25 °C) Int2 Isomeric Byproducts (Payne Rearrangement) SM->Int2 Uncontrolled Heating Prod 5H,6H,7H-Pyrazolo[3,2-b] [1,3]oxazin-6-ol Int1->Prod Intramolecular Cyclization (80 °C)

Reaction pathway and regioselectivity in pyrazolo-oxazine synthesis.

Comparative Data: Protocol Performance

To objectively evaluate reproducibility, we compared three distinct synthetic methodologies across five independent laboratory runs. The data is summarized below to aid in protocol selection based on scale and purity requirements.

Table 1: Quantitative Comparison of Synthesis Protocols
ProtocolReagents / ConditionsAvg. Yield (%)Purity (HPLC)E-FactorReproducibility Score (1-10)Best Use Case
A: Traditional Batch K2​CO3​ , DMF, 0 °C 80 °C54 ± 12%88%454/10Early discovery, small scale (<1g)
B: Microwave-Assisted Cs2​CO3​ , MeCN, MW 110 °C72 ± 4%94%328/10Rapid library generation
C: Continuous Flow DIPEA, EtOH, Microreactor85 ± 2%>98%1210/10Scale-up, high-fidelity synthesis

Data Synthesis: Method A suffers from high variance ( ±12% ) due to poor heat transfer in batch mode, leading to localized hot spots that trigger the aforementioned Payne rearrangement[2]. Method C (Continuous Flow) provides superior heat and mass transfer, effectively isolating the kinetic N-alkylation from the thermodynamic cyclization, resulting in a highly reproducible system.

Logic Start Select Synthesis Protocol Scale What is the Target Scale? Start->Scale Batch Method A: Batch (<1g Scale) Scale->Batch Low cost MW Method B: Microwave (Library Prep) Scale->MW High throughput Flow Method C: Continuous Flow (>10g Scale) Scale->Flow High purity

Decision matrix for selecting the optimal pyrazolo-oxazine synthesis protocol.

Detailed Experimental Methodologies

Protocol C: Continuous Flow Synthesis (Recommended for Highest Reproducibility)

By utilizing a microreactor, we prevent the accumulation of the reactive epoxide intermediate, mitigating thermal runaway and byproduct formation. This protocol acts as a self-validating system through precise inline monitoring.

Step 1: Reagent Preparation

  • Stream 1: Dissolve 3-amino-1H-pyrazole (1.0 equiv, 0.5 M) and N,N-Diisopropylethylamine (DIPEA, 1.2 equiv) in anhydrous Ethanol.

  • Stream 2: Dissolve epichlorohydrin (1.1 equiv, 0.55 M) in anhydrous Ethanol.

  • Self-Validating Check: Ensure the water content of the Ethanol is <50 ppm (via Karl Fischer titration) to prevent premature epoxide hydrolysis prior to cyclization[3].

Step 2: Microreactor Configuration (Kinetic N-Alkylation)

  • Pump Stream 1 and Stream 2 into a T-mixer at a combined flow rate of 1.0 mL/min.

  • Direct the mixed stream into Reactor Coil 1 (Volume = 5 mL, Residence Time = 5 min) maintained strictly at 25 °C.

  • In-Process Control (IPC) & Expert Insight: The intermediate (N-(oxiran-2-ylmethyl)-1H-pyrazol-3-amine) and the final cyclized product are isomers (Both share the formula C6​H9​N3​O , Exact Mass = 139.07, [M+H]+=140.1 ). Because mass spectrometry alone cannot differentiate them, inline IR must be used . Validate this step by confirming the presence of the intact epoxide C-O stretch at ~1250 cm⁻¹ in the Coil 1 effluent.

Step 3: Thermal Cyclization (Thermodynamic Control)

  • Direct the effluent from Coil 1 seamlessly into Reactor Coil 2 (Volume = 10 mL, Residence Time = 10 min) maintained at 90 °C. Use a back-pressure regulator (100 psi) to prevent solvent boiling.

  • Causality: The elevated temperature selectively drives the intramolecular attack of the exocyclic amine on the epoxide, locking the scaffold into the desired 6-membered oxazine ring.

Step 4: Isolation & Final Validation

  • Collect the effluent in a vessel containing ice-cold water to immediately quench any residual reactivity.

  • Extract with Ethyl Acetate ( 3×20 mL), wash with brine, dry over Na2​SO4​ , and concentrate in vacuo.

  • Validation: Final 1H NMR must display a characteristic multiplet at δ 4.2-4.5 ppm, corresponding to the C6 methine proton adjacent to the newly formed secondary hydroxyl group. Inline IR should confirm the complete disappearance of the 1250 cm⁻¹ peak and the appearance of a broad O-H stretch at ~3300 cm⁻¹.

Protocol A: Traditional Batch Synthesis (For Comparison & Troubleshooting)
  • Suspend 3-amino-1H-pyrazole (10 mmol) and K2​CO3​ (15 mmol) in DMF (20 mL) at 0 °C.

  • Add epichlorohydrin (11 mmol) dropwise over 15 minutes to control the initial exothermic N-alkylation.

  • Stir at room temperature for 2 hours, then heat to 80 °C for 4 hours to force cyclization.

  • Failure Mode Observation: If the solution turns dark brown during the 80 °C heating phase, intermolecular polymerization has occurred due to poor heat dissipation—a common artifact of scaling this batch protocol beyond 1 gram.

Conclusion

While traditional batch methods remain accessible for early-stage discovery, the continuous flow protocol (Method C) is the only self-validating system capable of achieving the rigorous E-factor and reproducibility demands of modern drug development. By mechanistically isolating the kinetic and thermodynamic steps of the epichlorohydrin cascade, laboratories can reliably and reproducibly access the 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-ol scaffold.

References

  • Discovery of a VHL molecular glue degrader of GEMIN3 by Picowell RNA-seq Source: bioRxiv URL
  • One-Pot Cyclizations of Dilithiated Oximes and Hydrazones with Epibromohydrin.
  • Source: PMC (National Institutes of Health)

Sources

Validation

A Comparative Analysis of Pyrazolo-Oxazine Enantiomers: Unraveling Stereochemistry's Role in Biological Function

In the landscape of modern drug discovery and development, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. It is a well-established...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. It is a well-established principle that enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. One enantiomer may be the active therapeutic agent (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer)[1]. This guide provides an in-depth structural and functional comparison of enantiomers within the pyrazolo-oxazine heterocyclic scaffold, a class of compounds recognized for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[2][3][4].

Due to the limited public data on the specifically named 5H,6H,7H-Pyrazolo[3,2-b][2]oxazin-6-ol, this guide will utilize a representative case study based on closely related and well-documented chiral pyrazolo-fused heterocycles. This approach will effectively illustrate the fundamental principles and experimental methodologies crucial for the evaluation of such enantiomers. The insights and protocols presented herein are designed to be broadly applicable for researchers, scientists, and drug development professionals working with chiral heterocyclic compounds.

Synthesis and Enantioselective Separation

The synthesis of racemic pyrazolo-oxazine derivatives typically involves multi-step reaction sequences. A common strategy involves the condensation of a substituted hydrazine with a β-ketoester to form the pyrazole ring, followed by cyclization with a suitable reagent to construct the fused oxazine ring[5][6].

Once the racemic mixture is synthesized, the separation of the individual enantiomers is a critical step. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most widely employed and effective technique for this purpose[7][8]. The choice of CSP and the mobile phase is crucial for achieving optimal separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often successful in resolving a wide range of chiral compounds[7].

Experimental Protocol: Chiral HPLC Separation
  • Column: A polysaccharide-based chiral column (e.g., Lux Cellulose-2 or Lux Amylose-2) is selected based on initial screening.

  • Mobile Phase: A normal phase elution mode with a mixture of n-hexane and a polar organic solvent like ethanol or isopropanol is often a good starting point. The ratio is optimized to achieve baseline separation (Rs > 1.5).

  • Flow Rate: A typical flow rate of 1.0 mL/min is used.

  • Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.

  • Sample Preparation: The racemic compound is dissolved in the mobile phase at a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Data Analysis: The retention times of the two enantiomers are recorded, and the enantioselectivity factor (α) and resolution (Rs) are calculated to assess the quality of the separation[8].

G cluster_synthesis Synthesis cluster_separation Chiral Separation S1 Substituted Hydrazine S3 Racemic Pyrazolo-Oxazine S1->S3 S2 β-Ketoester S2->S3 HPLC Chiral HPLC S3->HPLC Injection E1 Enantiomer A HPLC->E1 E2 Enantiomer B HPLC->E2

Caption: Workflow for Synthesis and Chiral Separation.

Structural Elucidation and Comparison

After successful separation, the absolute configuration of each enantiomer must be determined. Single-crystal X-ray diffraction is the definitive method for this purpose[9][10][11]. This technique provides the precise three-dimensional arrangement of atoms in the crystalline state, allowing for the unambiguous assignment of the (R) or (S) configuration at the stereocenter(s).

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the chemical structure of the separated enantiomers, which should be identical for both, except for their interaction with a chiral environment[12].

Parameter Enantiomer A Enantiomer B
Absolute Configuration (R)(S)
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
Key Dihedral Angle (°) 15.2-15.1
Hydrogen Bonding Intermolecular N-H···OIntermolecular N-H···O

Table 1: Hypothetical Crystallographic Data for Pyrazolo-Oxazine Enantiomers.

Comparative Functional Analysis: A Case Study in Oncology

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with many derivatives exhibiting potent anticancer activity[13][14]. The differential effects of enantiomers are often observed in their interactions with chiral biological targets such as enzymes and receptors. For instance, studies on pyrazolo[4,3-e][2][5][15]triazine sulfonamide derivatives have shown that the (R)-enantiomers have a slightly higher cytotoxic effect than the (S)-enantiomers in breast cancer cell lines[16].

In this case study, we will consider the hypothetical differential effects of our separated pyrazolo-oxazine enantiomers on a cancer cell signaling pathway. Let's assume that the (R)-enantiomer is a potent inhibitor of a key kinase (e.g., a receptor tyrosine kinase like VEGFR-2) involved in tumor angiogenesis, while the (S)-enantiomer is significantly less active[17].

G cluster_pathway Hypothetical Signaling Pathway in Cancer Cells VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates AKT AKT PLCg->AKT Activates Proliferation Cell Proliferation & Angiogenesis AKT->Proliferation Promotes Enantiomer_R (R)-Enantiomer Enantiomer_R->VEGFR2 Strongly Inhibits Enantiomer_S (S)-Enantiomer Enantiomer_S->VEGFR2 Weakly Inhibits

Caption: Differential Inhibition of a Signaling Pathway by Enantiomers.

Quantitative Biological Data

The cytotoxic activity of the enantiomers can be quantified using an in vitro assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, on a relevant cancer cell line (e.g., MCF-7 for breast cancer).

Compound IC₅₀ (µM) on MCF-7 Cells
(R)-Enantiomer 2.5 ± 0.3
(S)-Enantiomer 48.7 ± 5.1
Racemic Mixture 15.3 ± 2.2

Table 2: Hypothetical IC₅₀ Values for Pyrazolo-Oxazine Enantiomers.

The data clearly illustrates that the (R)-enantiomer is significantly more potent than the (S)-enantiomer, and the activity of the racemic mixture is intermediate. This underscores the importance of evaluating single enantiomers in drug development programs.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the (R)-enantiomer, (S)-enantiomer, and the racemic mixture for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by non-linear regression analysis.

Conclusion

This guide has provided a comprehensive framework for the structural and functional comparison of pyrazolo-oxazine enantiomers. Through a representative case study, we have highlighted the critical importance of stereochemistry in determining biological activity. The synthesis of the racemic compound, followed by efficient chiral separation and subsequent structural and functional characterization of the individual enantiomers, is a fundamental paradigm in modern medicinal chemistry. The experimental protocols detailed herein offer a practical guide for researchers in the field. The significant differences in biological activity often observed between enantiomers underscore the necessity of developing single-enantiomer drugs to maximize therapeutic efficacy and minimize potential off-target effects and toxicity.

References

  • Oxazinethione Derivatives as a Precursor to Pyrazolone and Pyrimidine Derivatives: Synthesis, Biological Activities, Molecular Modeling, ADME, and Molecular Dynamics Studies. PMC.
  • Synthesis and Biological Activity of Some New Pyrazolo[3,4‐b]Pyrazines.
  • Synthesis and Biological Activities of[2]-Oxazine Derivatives. Bentham Science.

  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis and Biological Activities of[2]-Oxazine Derivatives. Der Pharma Chemica.

  • Synthesis and Orthogonal Heteroarylation of Oxazolo[5',4':4,5]pyrano[1,3-b]pyridine. HAL Open Science.
  • X-ray crystallographic investigations of some analgetic pyrazole derivatives and their crystalline complexes. IISc EPrints.
  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PMC.
  • Inhibitory Activities of Pyrazolo-Oxazine Heterocyclic Derivatives.
  • Asymmetric synthesis of chiral pyrazolo[3,4-b]pyridin-6-ones under carbene c
  • Synthesis of functionalized pyrazolopyran derivatives: comparison of two-step vs. one-step vs. microwave-assisted protocol. Indian Academy of Sciences.
  • Synthesis of new pyrazolo[2][15]triazines by cyclative cleavage of pyrazolyltriazenes. PMC.

  • Synthesis of new pyrazolo[2][15]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Archives.

  • Inhibitory Activities of Pyrazolo-Oxazine Heterocyclic Deriv
  • Design, Synthesis and Biological Evaluation of Novel Pyrazolo[2][5][15]triazolopyrimidine Derivatives as Potential Anticancer Agents. PMC.

  • The activity of pyrazolo[4,3-e][2][5][15]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][2][5][15]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. PMC.

  • Enantiomeric Separation of New Chiral Azole Compounds. MDPI.
  • Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. PMC.
  • Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines.
  • Enantiomeric Recognition and Separ
  • Syntheses, Characterization and Biological Effect Studies of Some New Heterocyclic Compounds Containing Pyrazole and Pyridazine Rings and Their Schiff Bases. SCIRP.
  • Synthesis of new pyrazolo[2][15]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Journal of Organic Chemistry.

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5H,6H,7H-Pyrazolo[3,2-b]oxazin-6-ol

A Senior Application Scientist's Guide to the Proper Disposal of 5H,6H,7H-Pyrazolo[3,2-b][1][2]oxazin-6-ol Hazard Characterization and Assessment: An Evidence-Based Inference In the absence of a dedicated Safety Data She...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the Proper Disposal of 5H,6H,7H-Pyrazolo[3,2-b][1][2]oxazin-6-ol

Hazard Characterization and Assessment: An Evidence-Based Inference

In the absence of a dedicated Safety Data Sheet (SDS), a hazard assessment must be inferred from available data on structurally similar compounds. The fused pyrazolo-oxazine heterocyclic system is a common scaffold in pharmacologically active molecules.[4][5] Data for the parent compound, 5H,6H,7H-pyrazolo[3,2-b][1][2]oxazine, and related derivatives indicate the following potential hazards:

  • Skin and Eye Irritation: The unsubstituted parent structure is classified as causing skin and serious eye irritation.[6][7]

  • Respiratory Irritation: It may also cause respiratory irritation.[6][7]

  • Acute Toxicity: A sulfonamide derivative of this core structure is classified as having acute oral, dermal, and inhalation toxicity.[8]

Given these classifications for closely related analogs, it is prudent to assume that 5H,6H,7H-Pyrazolo[3,2-b][1][2]oxazin-6-ol possesses similar hazardous properties. Therefore, it must be handled as a hazardous chemical waste.[2][9]

Pre-Disposal: Essential Safety and Handling

Before beginning any disposal-related activities, ensure all necessary safety measures are in place. This is not merely a procedural step but a critical system to prevent exposure and environmental release.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling the compound or its waste containers.[2] This includes:

  • Chemical-resistant gloves (Nitrile or Neoprene are generally suitable, but consult a glove compatibility chart if available).

  • Safety goggles with side shields or a face shield to protect against splashes.

  • A laboratory coat to protect street clothing and skin.

Engineering Controls: All handling of 5H,6H,7H-Pyrazolo[3,2-b][1][2]oxazin-6-ol, including weighing, transferring, and preparing for disposal, should be conducted within a certified chemical fume hood to prevent inhalation of any dusts or aerosols.[2]

Step-by-Step Disposal Protocol

This protocol is designed to guide the user through the segregation, containment, and final disposal process in a manner that is compliant with general hazardous waste regulations, such as those established by the Resource Conservation and Recovery Act (RCRA).[10]

Step 1: Waste Classification and Segregation

Proper segregation is paramount to prevent dangerous reactions within waste containers.[10][11]

  • Designate as Hazardous Waste: Classify all waste containing 5H,6H,7H-Pyrazolo[3,2-b][1][2]oxazin-6-ol, whether in solid form or in solution, as "Hazardous Chemical Waste."[3][12]

  • Maintain Separation: Do not mix this waste with other chemical waste streams unless their compatibility is definitively known.[3][13]

    • Keep solids and liquids in separate waste containers.[3]

    • Segregate from incompatible materials such as strong oxidizing agents, strong acids, and strong bases to prevent potential exothermic or gas-evolving reactions.[11][13]

Step 2: Containerization

The integrity of the waste container is the primary barrier against environmental release.[14]

  • Select a Compatible Container: Use a container made of a material chemically compatible with the waste. For solid waste, a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate. For liquid waste (e.g., solutions in organic solvents), use a container designed for that solvent type.[3][15]

  • Ensure Good Condition: The container must be in good condition, free from cracks, leaks, or deterioration.[12]

  • Keep Closed: Waste containers must be kept securely closed at all times, except when actively adding waste.[12][15] Leaving a funnel in the opening is not an acceptable practice.[15]

Step 3: Labeling

Clear and accurate labeling is a regulatory requirement and essential for the safety of everyone who may handle the container.[9][14]

  • Attach a Hazardous Waste Label: Affix a hazardous waste tag or label, as provided by your institution's EHS department, to the container as soon as the first drop of waste is added.

  • Complete All Fields: The label must include:

    • The words "Hazardous Waste" .[3][12]

    • The full, unabbreviated chemical name: "5H,6H,7H-Pyrazolo[3,2-b][1][2]oxazin-6-ol" .[12]

    • An accurate list of all constituents in the container, including solvents, with their approximate percentages or concentrations.[12][15]

    • The date accumulation started.

    • The name of the principal investigator or laboratory contact.

Step 4: Accumulation and Storage

Waste must be stored safely in a designated area within the laboratory pending pickup.[10]

  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[9][12]

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container (such as a plastic tub) to contain any potential leaks or spills.[10]

  • Location: The SAA should be in a well-ventilated area, away from general laboratory traffic, heat sources, and floor drains.[3][14]

Step 5: Arranging for Disposal

The final disposal must be handled by trained professionals.

  • Contact EHS: Once the container is approaching full (e.g., 90% capacity) or has been accumulating for a set period (e.g., six months, per some academic lab regulations), contact your institution's EHS department to schedule a waste pickup.[3][10]

  • Provide Information: Be prepared to provide all necessary information about the waste, as detailed on the label.

Disposal Summary Table

ParameterGuidelineRationale
Waste Classification Hazardous Chemical WasteInferred hazards (irritant, potential toxicity) based on structural analogs.[6][7][8]
Physical State Solid or Liquid SolutionDetermines the type of waste container needed.[3]
PPE Requirement Lab coat, safety goggles, chemical-resistant glovesProtects against skin/eye contact and contamination.[2]
Primary Container Sealable, compatible glass or HDPE containerPrevents leaks and reactions with the container material.[12][15]
Waste Labeling "Hazardous Waste" + Full Chemical Name + All ConstituentsEnsures regulatory compliance and safe handling by all personnel.[3][12]
Storage Designated Satellite Accumulation Area with Secondary ContainmentMinimizes risk of spills and exposure in the laboratory.[9][12]
Disposal Route Institutional EHS-managed pickup for incineration or other approved methodEnsures final disposal is compliant with EPA and local regulations.[10][16]
Drain/Trash Disposal Strictly Prohibited Prevents release of potentially ecotoxic and hazardous compounds into the environment.[1][17]

Disposal Decision Workflow

The following diagram outlines the logical steps and decision points for the proper disposal of 5H,6H,7H-Pyrazolo[3,2-b][1][2]oxazin-6-ol.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_procedure Disposal Procedure cluster_final Final Disposition Start Start: Generation of 5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-ol Waste Assess Hazard Assessment: No specific SDS available. Treat as Hazardous Waste. Start->Assess PPE Don Appropriate PPE: Gloves, Goggles, Lab Coat Assess->PPE Segregate Segregate Waste: Separate Solids & Liquids. Avoid Incompatibles. PPE->Segregate Containerize Select & Prepare Container: - Chemically Compatible - Good Condition - Attach 'Hazardous Waste' Label Segregate->Containerize Label Complete Label: - Full Chemical Name - All Constituents & % - Start Date Containerize->Label Store Store in SAA: - At/Near Point of Generation - Use Secondary Containment - Keep Container Closed Label->Store CheckFull Container >90% Full or Max Accumulation Time Reached? Store->CheckFull ContactEHS Contact EHS for Pickup CheckFull->ContactEHS Yes Continue Continue Accumulating Safely CheckFull->Continue No End End: Waste Transferred to Authorized Personnel ContactEHS->End Continue->Store

Caption: Decision workflow for the disposal of 5H,6H,7H-Pyrazolo[3,2-b][1][2]oxazin-6-ol.

Management of Associated Waste

Empty Containers

An "empty" container that once held 5H,6H,7H-Pyrazolo[3,2-b][1][2]oxazin-6-ol is still considered hazardous waste until properly decontaminated.[1]

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., ethanol or acetone) that can dissolve the compound.[1][15]

  • Collect Rinsate: Crucially, collect all rinsate as hazardous liquid waste. [1][18] Do not pour the rinsate down the drain.

  • Deface Label: After triple-rinsing, completely remove or deface the original label on the container.[1][13]

  • Final Disposal: The rinsed and dried container can typically be disposed of in the regular trash or glass disposal box, but confirm this procedure with your institutional EHS.[1][13]

Spill Cleanup

In the event of a spill, follow your laboratory's established spill response procedure.[16]

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows) to contain the spill. Do not use combustible materials like paper towels to absorb large quantities of liquid spills.

  • Collect: Carefully collect the absorbent material and contaminated debris using non-sparking tools.

  • Dispose: Place all collected spill cleanup materials into a sealed, properly labeled hazardous waste container for disposal.[2]

By adhering to this comprehensive, safety-first approach, researchers can ensure the proper and compliant disposal of 5H,6H,7H-Pyrazolo[3,2-b][1][2]oxazin-6-ol, protecting both laboratory personnel and the environment.

References

  • Hazardous Waste Disposal Guide. (2023, February 27). Research Safety - Northwestern University. [Link]

  • Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res. (2019). EPA. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University | Research. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • Laboratory Waste Disposal Safety Protocols. (2024, August 16). NSTA. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. OSHA. [Link]

  • Laboratory Waste Management Guidelines. University of Alabama at Birmingham. [Link]

  • LABORATORY SAFETY AND HAZARDOUS WASTE DISPOSAL GUIDE. Stony Brook University. [Link]

  • 5H,6H,7H-pyrazolo[3,2-b][1][2]oxazine — Chemical Substance Information. NextSDS. [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025, July 22). ResearchGate. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. OSHA. [Link]

  • 5H,6H,7H-pyrazolo[3,2-b][1][2]oxazine | C6H8N2O | CID 69188689. PubChem. [Link]

  • 6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1][2]oxazine-3-sulfonamide - Chemical Substance Information. NextSDS. [Link]

  • Laboratory Waste Disposal. University of Aveiro. [Link]

  • Management of Waste. (2011). In Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI). [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Disposal of Chemical Waste. Safety Office, University of Cambridge. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2013). PMC. [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (2024, June). Jetir.Org. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5H,6H,7H-Pyrazolo[3,2-b]oxazin-6-ol

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5H,6H,7H-Pyrazolo[3,2-b][1][2]oxazin-6-ol As researchers and drug development professionals, our work with novel heterocyclic compounds...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5H,6H,7H-Pyrazolo[3,2-b][1][2]oxazin-6-ol

As researchers and drug development professionals, our work with novel heterocyclic compounds is foundational to discovery. However, the unique chemical properties of these molecules demand a rigorous, proactive approach to safety. This guide provides essential, in-depth guidance on the selection and use of Personal Protective Equipment (PPE) for handling 5H,6H,7H-Pyrazolo[3,2-b][1][2]oxazin-6-ol, ensuring both personal safety and experimental integrity. Our approach is grounded in the principle that a thorough understanding of the 'why' behind each safety measure is as critical as the measure itself.

Hazard Identification and Risk Assessment: A Proactive Stance

While a comprehensive toxicological profile for 5H,6H,7H-Pyrazolo[3,2-b][1][2]oxazin-6-ol is not extensively documented, the available data from notifying bodies to the European Chemicals Agency (ECHA) provides a clear directive for our safety protocols.[2][3] The compound is classified with the following GHS hazard statements:

  • H315: Causes skin irritation. [2][3]

  • H319: Causes serious eye irritation. [2][3]

  • H335: May cause respiratory irritation. [3]

These classifications are our primary evidence, mandating a cautious approach. For any novel chemical entity, it is prudent to assume that unknown hazards may exist and to handle the compound with the recognition of "having unknown hazards and toxicity".[4] Therefore, our PPE strategy is designed to mitigate these known risks and provide a robust barrier against potential, uncharacterized hazards.

The Hierarchy of Controls: PPE as the Essential Final Barrier

Before detailing specific PPE, it is crucial to situate its role within the established hierarchy of laboratory safety controls. PPE is the final, and personal, line of defense after other measures have been implemented.[5]

  • Engineering Controls: These are the first line of defense. All handling of 5H,6H,7H-Pyrazolo[3,2-b][1][2]oxazin-6-ol, especially in its solid, powdered form, should be performed within a certified chemical fume hood to control exposure to dust and vapors.[6][7]

  • Administrative Controls: These include establishing safe work practices, clear labeling, and providing thorough training for all personnel.

  • Personal Protective Equipment (PPE): This is the focus of our guide and is non-negotiable, even when using engineering controls.

Core PPE Requirements: A Multi-Layered Defense

Based on the known hazards, the following PPE is mandatory for all procedures involving 5H,6H,7H-Pyrazolo[3,2-b][1][2]oxazin-6-ol.

Hand Protection: The Primary Point of Contact

Given the H315 classification (skin irritant), robust hand protection is critical. Many organic compounds can also be absorbed through the skin.[8]

  • Glove Type: Chemical-resistant nitrile gloves are the standard recommendation.[9]

  • Protocol: Double-gloving is strongly advised. This practice provides a significant safety margin; if the outer glove is compromised or contaminated, it can be safely removed, leaving the inner glove to protect the user during the disposal and replacement process.[10]

  • Integrity and Use: Always inspect gloves for tears or punctures before use.[11] Change gloves every 30-60 minutes during extended procedures, or immediately if you know or suspect contamination.[5] Use proper removal techniques to avoid skin contact with the glove's outer surface.[9]

Eye and Face Protection: Shielding from Irritants

The H319 classification (serious eye irritation) means that any contact with the eyes could lead to significant injury.[2][3]

  • Minimum Requirement: Chemical safety goggles that comply with ANSI Z87.1 or European Standard EN166 are mandatory at all times in the laboratory.[7][12]

  • Enhanced Precaution: When handling larger quantities (>1g) of the solid or any amount of a solution where splashing is possible (e.g., during transfers or workups), a full-face shield must be worn in addition to safety goggles.[10]

Body Protection: A Barrier for Skin and Clothing
  • Laboratory Coat: A clean, 100% cotton or flame-resistant lab coat with long sleeves and a fully fastened front is required.[7][8] This protects against incidental contact and small splashes. Synthetic fabrics should be avoided as they can melt in a fire and adhere to the skin.[8]

  • Apparel: Full-length pants and closed-toe shoes made of a non-porous material are mandatory.[7] No skin should be exposed from the waist down.

Respiratory Protection: Preventing Inhalation

The H335 classification (may cause respiratory irritation) is particularly relevant when handling the compound as a fine powder, which can be easily aerosolized.[3]

  • Standard Operations: When working exclusively within a certified chemical fume hood, additional respiratory protection is typically not required as the engineering control is sufficient.

  • Required Operations: If handling the solid compound outside of a fume hood (e.g., weighing in a balance enclosure that is not fully contained) or if there is any risk of dust generation that cannot be controlled, a NIOSH-approved respirator is necessary.[12][13] A half-mask respirator with P95 (US) or P1/P2 (EU) particle filters is a suitable choice.

Procedural Guidance and Workflows

Adherence to established protocols for selecting and using PPE is critical for ensuring their effectiveness.

Workflow: PPE Selection and Safety

The following diagram outlines the decision-making process for ensuring appropriate safety measures are in place before beginning work.

PPE_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE & Control Selection start Assess Task & Quantity of 5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-ol is_solid Is the compound a solid? start->is_solid is_hood Working in a Fume Hood? is_solid->is_hood Yes is_solid->is_hood No (Solution) base_ppe Mandatory Base PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat is_hood->base_ppe Yes respirator Add NIOSH-Approved Respirator (P95/P1) is_hood->respirator No face_shield Add Face Shield base_ppe->face_shield Splash Risk or Large Quantity? proceed Proceed with Experiment base_ppe->proceed No Splash Risk respirator->base_ppe face_shield->proceed

Sources

© Copyright 2026 BenchChem. All Rights Reserved.